molecular formula C10H8N2O4 B1365873 (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid CAS No. 4802-88-4

(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

Numéro de catalogue: B1365873
Numéro CAS: 4802-88-4
Poids moléculaire: 220.18 g/mol
Clé InChI: MLQXNJCIGWKSPF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid is a useful research compound. Its molecular formula is C10H8N2O4 and its molecular weight is 220.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-(2,4-dioxoquinazolin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-8(14)5-12-7-4-2-1-3-6(7)9(15)11-10(12)16/h1-4H,5H2,(H,13,14)(H,11,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQXNJCIGWKSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=O)N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429329
Record name (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid
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Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4802-88-4
Record name 3,4-Dihydro-2,4-dioxo-1(2H)-quinazolineacetic acid
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Record name (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid
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Record name 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid
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Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid, a member of this versatile class, presents a compelling case for in-depth mechanistic investigation. While direct studies on this specific molecule are not extensively documented, the rich pharmacology of its analogues provides a fertile ground for hypothesizing and systematically exploring its mechanism of action. This technical guide offers a comprehensive framework for researchers and drug development professionals to elucidate the target and mode of inhibition of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid. We will navigate through potential target classes, propose a tiered experimental approach, and provide detailed protocols, all grounded in the principles of scientific integrity and causality.

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Drug Discovery

The quinazolinone core, a bicyclic heteroaromatic system, is a recurring motif in a multitude of biologically active compounds. Its derivatives have demonstrated a remarkable diversity of therapeutic potential, acting as potent inhibitors of various enzymes and modulators of cellular signaling pathways. This has led to their development as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.

The specific structure of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid, featuring a quinazoline-2,4-dione core with an acetic acid moiety at the N-1 position, suggests a high potential for targeted biological activity. The presence of the carboxylic acid group, in particular, hints at the possibility of forming key interactions, such as hydrogen bonds or salt bridges, within the active site of a target protein.

Given the absence of a definitively identified target for this compound in publicly available literature, this guide will adopt an investigative approach. We will leverage the established pharmacology of structurally related quinazolinone derivatives to formulate a rational and efficient research plan aimed at identifying its molecular target(s) and elucidating its mechanism of action.

Potential Mechanisms of Action: An Evidence-Based Hypothesis

Based on the structure-activity relationships of analogous compounds, we can postulate several plausible mechanisms of action for (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid.

Primary Hypothesis: Aldose Reductase Inhibition

The most direct structural precedent points towards the potential for aldose reductase inhibition. Studies on N-Substituted tetrahydro-2,4-dioxoquinazolin-1-yl acetic acids have demonstrated their efficacy as inhibitors of this enzyme.[1] Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemia. Its inhibition is a validated therapeutic strategy for mitigating diabetic complications. The acetic acid side chain of our compound of interest could mimic the carboxylate group of the natural substrate, D-glyceraldehyde, or of known aldose reductase inhibitors, allowing it to bind to the enzyme's active site.

Secondary Hypotheses: A Spectrum of Possibilities

The broader family of quinazolinone derivatives has been shown to inhibit a range of other enzymes and cellular processes:

  • Kinase Inhibition: A structurally similar compound, 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid, has been suggested to possess anticancer and antimicrobial properties, potentially through the inhibition of various kinases.[2] The quinazolinone scaffold is a known ATP-mimetic and can effectively compete with ATP for binding to the kinase active site.

  • Gyrase/Topoisomerase Inhibition: Certain quinazoline-2,4(1H,3H)-dione derivatives have been identified as inhibitors of bacterial gyrase and DNA topoisomerase IV, suggesting a potential antibacterial mechanism.[3]

  • Other Enzymatic Inhibition: The versatility of the quinazolinone core is further highlighted by its ability to inhibit enzymes such as α-glucosidase, tyrosinase, and various cholinesterases.

The following diagram illustrates the potential signaling pathways that could be modulated by (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid, based on our hypotheses.

Signaling_Pathways cluster_polyol Polyol Pathway cluster_kinase Kinase Signaling cluster_bacterial Bacterial DNA Replication Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Aldose Reductase Aldose Reductase Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation DNA Gyrase / Topo IV DNA Gyrase / Topo IV Relaxed DNA Relaxed DNA Supercoiled DNA Supercoiled DNA Relaxed DNA->Supercoiled DNA DNA Gyrase / Topo IV Compound (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid Compound->Aldose Reductase Inhibition Compound->Receptor Tyrosine Kinase Inhibition Compound->DNA Gyrase / Topo IV Inhibition

Caption: Potential inhibitory pathways of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid.

A Tiered Experimental Workflow for Target Identification and Mechanism Elucidation

To systematically investigate the mechanism of action, we propose a multi-tiered experimental workflow. This approach begins with broad, high-throughput screening and progressively narrows the focus to specific targets and detailed mechanistic studies.

Experimental_Workflow Tier1 Tier 1: Broad Spectrum Screening - Phenotypic Screens (e.g., cell viability, antimicrobial) - Broad Panel Kinase Screen - Initial Aldose Reductase Assay Tier2 Tier 2: Target Validation & Initial Characterization - Dose-Response Studies on Hits - Orthogonal Assays for Target Confirmation - Initial Binding Affinity (e.g., SPR, ITC) Tier1->Tier2 Hit Identification Tier3 Tier 3: In-depth Mechanistic Studies - Enzyme Kinetics (Mode of Inhibition) - Structural Biology (Co-crystallization) - Cellular Target Engagement Assays - In vivo Proof-of-Concept Tier2->Tier3 Target Validation

Caption: A tiered experimental workflow for target identification and validation.

Detailed Experimental Protocols

This section provides detailed, self-validating protocols for the key experiments proposed in our workflow.

Tier 1: Broad Spectrum Screening

Principle: This assay measures the enzymatic activity of aldose reductase by monitoring the NADPH-dependent reduction of a substrate (e.g., DL-glyceraldehyde). Inhibition is quantified by the decrease in NADPH oxidation, measured spectrophotometrically at 340 nm.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M sodium phosphate buffer, pH 6.2.

    • Enzyme Solution: Recombinant human aldose reductase in assay buffer.

    • Cofactor Solution: 0.2 mM NADPH in assay buffer.

    • Substrate Solution: 10 mM DL-glyceraldehyde in assay buffer.

    • Test Compound: (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid dissolved in DMSO to a stock concentration of 10 mM, with serial dilutions prepared in assay buffer.

    • Positive Control: Epalrestat or another known aldose reductase inhibitor.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 150 µL of assay buffer.

      • 10 µL of test compound dilution or control.

      • 10 µL of enzyme solution.

    • Incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding 20 µL of substrate solution.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (slope of the absorbance vs. time curve).

    • Determine the percentage of inhibition relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Parameter Description
IC₅₀ Concentration of the inhibitor required to reduce enzyme activity by 50%.
Tier 2: Target Validation and Initial Characterization

Principle: SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor chip. The change in the refractive index at the sensor surface is proportional to the mass of the bound analyte.

Protocol:

  • Immobilization of the Target Protein:

    • Immobilize the purified target protein (e.g., aldose reductase) onto a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis:

    • Prepare a series of dilutions of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid in a suitable running buffer.

    • Inject the compound dilutions over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

    • Regenerate the sensor surface between injections using a mild regeneration solution.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).

Parameter Description
kₐ (on-rate) The rate at which the compound binds to the target.
kₔ (off-rate) The rate at which the compound dissociates from the target.
Kₔ (dissociation constant) The ratio of kₔ/kₐ, representing the affinity of the compound for the target. A lower Kₔ indicates higher affinity.
Tier 3: In-depth Mechanistic Studies

Principle: By measuring the initial reaction rates at varying substrate and inhibitor concentrations, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be determined.

Protocol:

  • Assay Setup:

    • Perform the aldose reductase assay as described in 4.1.1.

    • Use a matrix of varying concentrations of the substrate (DL-glyceraldehyde) and the inhibitor ((2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid).

  • Data Analysis:

    • Calculate the initial reaction velocities for each condition.

    • Generate a Lineweaver-Burk plot (double reciprocal plot of 1/velocity vs. 1/[substrate]) for each inhibitor concentration.

    • Analyze the pattern of the lines on the plot to determine the mode of inhibition.

Mode of Inhibition Effect on Vₘₐₓ Effect on Kₘ Lineweaver-Burk Plot
Competitive UnchangedIncreasesLines intersect on the y-axis
Non-competitive DecreasesUnchangedLines intersect on the x-axis
Uncompetitive DecreasesDecreasesLines are parallel
Mixed DecreasesVariesLines intersect in the second or third quadrant

Conclusion

While the precise molecular target of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid remains to be definitively established, the rich chemical and pharmacological landscape of the quinazolinone family provides a strong foundation for a targeted and logical investigation. By systematically applying the tiered experimental approach outlined in this guide, from broad-based screening to in-depth mechanistic studies, researchers can effectively unravel the mode of action of this promising compound. The proposed protocols, grounded in established methodologies, offer a robust framework for generating high-quality, reproducible data, ultimately paving the way for the potential development of a novel therapeutic agent.

References

  • BuyersGuideChem. (n.d.). (2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid. Retrieved from [Link]

  • IMR Press. (2007, August 1). N-Substituted tetrahydro-2,4-dioxoquinazolin-1-yl acetic acids as aldose reductase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • RSC Publishing. (2022, December 21). Design, synthetic approach, in silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids bearing bioactive scaffolds. RSC Advances. Retrieved from [Link]

  • MDPI. (2022, December 29). 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. Molecules. Retrieved from [Link]

  • MDPI. (2022, August 25). Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. Molbank. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetic acid. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Retrieved from [Link]

  • PubMed. (2018, July 15). SYNTHESIS OF THE NEW 2-(3,4-DIHYDRO-3-OXO-2H-[2][4][5]TRIAZINO[4,3-C]QUINAZOLIN-4-YL) ACETIC ACID DERIVATIVES AND ANALYSIS OF THEIR ANTIOXIDANT ACTIVITY IN NITROSATIVE STRESS MODELS. Retrieved from [Link]

  • ResearchGate. (2013, August). (2,4-Dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide: Synthesis and Reactions. Retrieved from [Link]

  • EPA. (2025, October 15). (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid - Chemical Details. Retrieved from [Link]

  • SciSpace. (n.d.). Quinazoline derivatives & pharmacological activities: a review. Retrieved from [Link]

  • Semantic Scholar. (2024, November 22). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents. Retrieved from [Link]

Sources

In-Depth Technical Guide: Physicochemical Properties and Applications of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the quinazoline-2,4-dione scaffold represents a highly privileged pharmacophore. Specifically, (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid —also known as 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid—serves as a critical intermediate and active core in the development of targeted therapeutics. By combining a rigid, planar hydrogen-bonding network with a flexible, ionizable carboxylic acid appendage, this molecule is uniquely positioned to interact with specific enzymatic active sites.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties of this compound, detail its self-validating synthetic workflows, and explore its pharmacological applications—most notably its role as a precursor to potent Aldose Reductase (AR) and Phosphodiesterase 7 (PDE7) inhibitors[1][2].

Molecular Architecture and Physicochemical Profiling

The structural architecture of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid is defined by its bicyclic quinazolinedione core. The N3 position contains a hydrogen-bond donor (imide NH), while the C2 and C4 carbonyls act as potent hydrogen-bond acceptors. The N1 position is functionalized with an acetic acid moiety, which provides a critical anionic anchor (carboxylate) at physiological pH, enabling strong electrostatic interactions with metal ions (e.g., zinc) or basic amino acid residues in target proteins.

Quantitative Physicochemical Data

The following table synthesizes the core quantitative properties of the molecule, essential for formulation and synthetic planning[3][4]:

PropertyValue / Description
Chemical Name 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid
CAS Number 4802-88-4
Molecular Formula C₁₀H₈N₂O₄
Molecular Weight 220.18 g/mol
Monoisotopic Mass 220.0484 Da
Melting Point 295 - 297 °C
Predicted XLogP 0.2
Physical State Solid powder
Safety / Hazard GHS07 (Warning: H315, H319, H335)
Storage Conditions Room Temperature (RT)

Causality Insight: The exceptionally high melting point (295 - 297 °C) is a direct consequence of extensive intermolecular hydrogen bonding facilitated by the N3-H and the carboxylic acid group, which form robust dimeric and polymeric crystal lattices in the solid state. The low XLogP (0.2) indicates high hydrophilicity, driven by the polar dione core and the ionizable carboxylate, which necessitates careful solvent selection (e.g., DMSO or DMF) during in vitro biological assays.

Rationale-Driven Synthetic Methodology

The synthesis of N1-substituted quinazolinediones requires precise control over nucleophilic additions and intramolecular cyclizations. The following protocol outlines a highly efficient, self-validating two-step synthetic workflow starting from anthranilic acid.

Step-by-Step Synthesis Protocol

Step 1: N-Alkylation of Anthranilic Acid

  • Reaction: Dissolve anthranilic acid (1.0 eq) in an aqueous alkaline solution (e.g., NaOH, pH 9-10). Slowly add chloroacetic acid (1.1 eq) dropwise at 0 °C.

  • Causality: The alkaline medium deprotonates the amine, enhancing its nucleophilicity, while the low temperature prevents the competitive hydrolysis of chloroacetic acid into glycolic acid.

  • Validation: Monitor via Thin Layer Chromatography (TLC). The disappearance of the highly fluorescent anthranilic acid spot under UV (254 nm) indicates complete conversion to N-(carboxymethyl)anthranilic acid.

Step 2: Cyanation and Intramolecular Cyclization

  • Reaction: Isolate the intermediate and dissolve it in glacial acetic acid. Add potassium cyanate (KCNO, 1.5 eq) and heat the mixture to 80 °C for 4 hours.

  • Causality: KCNO generates isocyanic acid (HNCO) in situ within the acidic medium. The secondary amine of the intermediate attacks the HNCO to form a urea intermediate. The elevated temperature (80 °C) provides the thermodynamic energy required to drive the subsequent intramolecular dehydration/cyclization between the urea nitrogen and the aromatic carboxylic acid, forming the closed quinazolinedione ring.

  • Validation (Self-Validating System): Utilize Fourier Transform Infrared Spectroscopy (FTIR). The successful cyclization is confirmed by the disappearance of the broad acyclic urea carbonyl stretch and the emergence of the characteristic rigid quinazolinedione carbonyl doublet at ~1710 cm⁻¹ and 1660 cm⁻¹.

Synthesis A Anthranilic Acid (Starting Material) B Alkylation (Chloroacetic Acid, Base) A->B C N-(Carboxymethyl)anthranilic Acid (Intermediate 1) B->C SN2 Substitution D Cyanation (KCNO, Acetic Acid) C->D E Urea Intermediate (Intermediate 2) D->E Nucleophilic Addition F Cyclization (Heat, 80°C) E->F G (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid (Final Product) F->G Intramolecular Condensation

Caption: Synthetic workflow of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid.

Pharmacological Applications: The Polyol Pathway and Beyond

The (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid core is not merely a structural curiosity; it is the foundational scaffold for several highly potent therapeutic agents.

Aldose Reductase Inhibition (Diabetic Complications)

In chronic hyperglycemia, the saturation of hexokinase forces glucose metabolism through the Polyol Pathway . The enzyme Aldose Reductase (AR) reduces glucose to sorbitol, which cannot easily cross cell membranes. The resulting intracellular accumulation of sorbitol causes severe osmotic stress, leading to diabetic cataracts, neuropathy, and retinopathy[2].

Derivatives of our target molecule, most notably FR74366 ([3-(4-bromo-2-fluorobenzyl)-7-chloro-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl] acetic acid), are highly potent, reversible AR inhibitors. The acetic acid moiety of the scaffold mimics the substrate, binding tightly to the catalytic active site of AR (IC50 = 3.6 nmol/L in rat sciatic nerve models), thereby halting sorbitol accumulation[2][5].

Phosphodiesterase 7 (PDE7) Inhibition

Beyond AR, this scaffold is heavily patented for its role in inhibiting PDE7[1]. PDEs hydrolyze secondary messengers like cAMP. By inhibiting PDE7, quinazolinedione derivatives elevate intracellular cAMP levels, triggering phosphorylation cascades that are highly beneficial in treating peripheral neuropathies and inflammatory disorders[1][6].

PolyolPathway Glucose Glucose (Hyperglycemia) AR Aldose Reductase (AR) Enzyme Glucose->AR Sorbitol Sorbitol (Osmotic Stress / Cataracts) AR->Sorbitol NADPH -> NADP+ SDH Sorbitol Dehydrogenase Enzyme Sorbitol->SDH Fructose Fructose SDH->Fructose NAD+ -> NADH Inhibitor Quinazolinedione Acetic Acid Derivatives (e.g., FR74366) Inhibitor->AR Competitive Inhibition

Caption: Mechanism of Action: Inhibition of the Polyol Pathway by Quinazolinedione derivatives.

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

To evaluate the efficacy of newly synthesized (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid derivatives, a robust, self-validating kinetic assay must be employed.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 6.2). Prepare fresh solutions of 0.15 mM NADPH, 10 mM DL-glyceraldehyde (substrate), and the purified Aldose Reductase enzyme.

  • Inhibitor Preparation: Dissolve the target compound in DMSO. Causality: Due to the low XLogP, DMSO ensures complete solubilization without disrupting the enzyme, provided the final DMSO concentration in the well remains below 1% (v/v) to prevent protein denaturation.

  • Assay Initiation: In a UV-transparent 96-well microplate, combine the buffer, enzyme, NADPH, and inhibitor. Incubate for 5 minutes at 25 °C to allow equilibrium binding. Initiate the reaction by adding the DL-glyceraldehyde substrate.

  • Kinetic Tracking (Self-Validating Step): Monitor the absorbance continuously at 340 nm for 5 minutes using a microplate reader.

    • Causality/Validation: NADPH absorbs strongly at 340 nm, whereas its oxidized form (NADP+) does not. A decrease in absorbance directly correlates to enzyme activity. If the baseline (blank without substrate) shows a drop in absorbance, it immediately flags background oxidation, validating the need for strict blank-subtraction in the data analysis.

  • Data Analysis: Calculate the initial velocity (v₀) from the linear portion of the decay curve. Determine the IC₅₀ by plotting residual activity versus the log concentration of the inhibitor.

References

  • PubChemLite / Université du Luxembourg . PubChemLite - 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid (C10H8N2O4). Available at: [Link]

  • PubMed / National Institutes of Health . Characterization of a novel aldose reductase inhibitor, FR74366, and its effects on diabetic cataract and neuropathy in the rat. Available at:[Link]

  • Google Patents. Therapeutic uses of quinazolinedione derivatives (CA2756645A1).

Sources

Structural Characterization of (2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic Acid Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline-2,4-dione scaffold is a privileged pharmacophore in modern medicinal chemistry. Its planar geometry and rich hydrogen-bonding network make it an excellent structural mimic of nucleotide bases[1]. Specifically, derivatives bearing an acetic acid moiety at the N1 position—(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acids—have emerged as highly valuable compounds. They serve as potent 2[2] and have demonstrated significant efficacy as 3[3]. This whitepaper provides an in-depth guide to the synthesis, isolation, and rigorous structural characterization of these critical derivatives.

Pharmacological Context & Synthetic Rationale

The primary synthetic challenge in derivatizing quinazoline-2,4-diones is controlling regioselectivity. The N3 proton, flanked by two electron-withdrawing carbonyl groups, is thermodynamically more acidic (pKa ~8.5) than the N1 proton (pKa ~10–11). However, the N1 position is generally more nucleophilic. Direct alkylation of an unsubstituted quinazoline-2,4-dione with an α-halo ester often yields an intractable mixture of N1, N3, and N1,N3-dialkylated products.

To enforce N1-selectivity and establish a self-validating synthetic loop, researchers typically utilize an N3-protected or N3-substituted precursor (e.g., N-phenylquinazolin-2,4-dione). Alkylation at the N1 position followed by saponification reliably yields the target N1-acetic acid derivative without regiochemical ambiguity, as demonstrated in the 4[4].

Experimental Workflows: Synthesis & Isolation

Protocol 1: Synthesis of 2-(2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

This protocol utilizes a two-step alkylation-saponification sequence designed with built-in validation checkpoints.

  • N1-Alkylation Setup : Dissolve N-phenylquinazolin-2,4-dione (1.0 eq) in anhydrous dimethylformamide (DMF). Add anhydrous K₂CO₃ (1.5 eq).

    • Causality: K₂CO₃ is a mild base that effectively deprotonates the N1 position to form the reactive nucleophile without causing premature hydrolysis of the imide ring[4].

  • Esterification : Add ethyl chloroacetate (1.2 eq) dropwise. Heat the mixture to 80°C for 4 hours.

    • Validation Checkpoint: Monitor reaction progression via TLC (Hexane:EtOAc 7:3). The intermediate ester will migrate higher (less polar) than the starting material due to the loss of the N1-H hydrogen bond donor.

  • Isolation of the Ester : Quench the reaction by pouring it into crushed ice. Filter the resulting precipitate and wash extensively with distilled water to remove residual DMF and inorganic salts.

  • Saponification : Suspend the isolated ester in ethanol. Add 2M aqueous NaOH (2.0 eq) and reflux for 2 hours.

    • Causality: Base-catalyzed ester hydrolysis cleaves the ethyl group, yielding the highly water-soluble sodium salt of the target compound.

  • Acidification & Recovery : Cool the solution to room temperature and carefully acidify with 1M HCl to pH 2.

    • Validation Checkpoint: The free carboxylic acid will immediately precipitate. Filter, wash with cold water, and dry under vacuum to yield the final product.

Synthesis_Workflow SM N3-Substituted Quinazoline-2,4-dione Intermediate N1-Acetate Ester Intermediate SM->Intermediate SN2 Alkylation Reagents Ethyl Chloroacetate K2CO3, DMF, 80°C Reagents->Intermediate Validation Validation: TLC & Crude 1H-NMR Intermediate->Validation In-process check Hydrolysis 1. NaOH (aq), EtOH, Reflux 2. HCl (aq) to pH 2-3 Product (2,4-Dioxo-3,4-dihydroquinazolin -1(2H)-yl)acetic acid Hydrolysis->Product Validation->Product Saponification

Fig 1: Step-by-step synthetic workflow and in-process validation for N1-acetic acid derivatives.

Advanced Structural Characterization

Once synthesized, rigorous analytical validation is imperative to confirm both the regiochemistry of the alkylation and the integrity of the carboxylic acid moiety.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is highly diagnostic for differentiating the complex carbonyl environments of this scaffold. The quinazoline-2,4-dione core exhibits characteristic symmetric and asymmetric imide C=O stretches, typically observed at3[3]. The successful unmasking of the carboxylic acid during saponification is confirmed by the appearance of a new C=O stretch at ~1730–1750 cm⁻¹ and a broad O-H stretch spanning 2500–3300 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR is the first line of structural validation. The methylene protons of the N1-acetic acid group typically resonate as a sharp singlet between1[1], depending on the solvent. The complete absence of the N1-H signal (which would otherwise appear >11.0 ppm) confirms successful substitution.

Protocol 2: Sample Preparation for 2D HMBC NMR

To definitively prove N1 over N3 alkylation, 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR is required.

  • Dissolution : Dissolve 15–20 mg of the purified derivative in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: DMSO-d6 is chosen because these planar derivatives exhibit poor solubility in CDCl₃, and DMSO effectively disrupts the intermolecular hydrogen bonding of the carboxylic acid, sharpening the signals[5].

  • Filtration : Pass the solution through a glass wool plug into a 5 mm NMR tube to remove particulate matter that could distort magnetic field homogeneity.

  • Acquisition : Acquire the ¹H-¹³C HMBC spectrum using a standard pulse sequence optimized for long-range coupling constants (typically J = 8 Hz).

Analytical Logic: HMBC cross-peaks between the methylene protons and the C8a aromatic carbon unambiguously confirm N1-alkylation. An N3-alkylated isomer would lack this correlation, showing cross-peaks only to the C2 and C4 carbonyls[5].

NMR_Logic Sample Purified Alkylated Derivative HMBC 2D HMBC NMR (1H-13C Correlation) Sample->HMBC Path1 Methylene (CH2) correlates to C2 (C=O) & C8a (Ar) HMBC->Path1 Observe Path2 Methylene (CH2) correlates to C2 (C=O) & C4 (C=O) HMBC->Path2 Observe Res1 Confirmed N1-Alkylation (Target Scaffold) Path1->Res1 Res2 Confirmed N3-Alkylation (Regioisomer Byproduct) Path2->Res2

Fig 2: 2D HMBC NMR logical decision tree for determining N1 vs N3 regioselectivity.

Quantitative Data Presentation

The table below summarizes the expected spectral data for a standard (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid derivative, serving as a benchmark for structural validation.

Analytical MethodTarget Moiety / NucleusExpected Signal / ValueDiagnostic Significance
¹H-NMR N1-CH₂ (Methylene)Singlet, δ 4.50 – 5.50 ppmConfirms successful alkylation at N1[1].
¹H-NMR Carboxylic OHBroad singlet, δ 12.0 – 13.5 ppmConfirms successful saponification of the ester.
¹³C-NMR Carboxylic C=Oδ 168.0 – 172.0 ppmDifferentiates acid carbonyl from quinazoline diones.
¹³C-NMR C2 & C4 (Imide C=O)δ 150.0 (C2), 162.0 (C4) ppmConfirms intact quinazoline-2,4-dione core[2].
FT-IR Acid O-H StretchBroad, 2500 – 3300 cm⁻¹Validates presence of free carboxylic acid.
FT-IR Imide C=O StretchesSharp, ~1710 & 1660 cm⁻¹Characteristic symmetric/asymmetric dione stretches[3].
HRMS (ESI-) [M-H]⁻ IonExact mass match (± 5 ppm)Confirms molecular formula; highly sensitive for acids.

Conclusion

The structural characterization of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid derivatives requires a multi-modal analytical approach. By understanding the underlying chemical causality—from the pKa-driven regioselectivity during synthesis to the magnetic shielding environments observed in 2D NMR—researchers can confidently validate these privileged scaffolds for downstream drug development and biological screening.

References

  • Source: PubMed Central (PMC) / nih.
  • Title: Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches Source: MDPI URL
  • Title: Quinazoline-2,4(1H,3H)
  • Source: PubMed Central (PMC) / nih.
  • Source: Iowa Research Online (uiowa.edu)

Sources

Receptor binding affinity of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

This guide provides a comprehensive framework for characterizing the receptor binding affinity of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid. As a member of the quinazoline-2,4-dione class of compounds, this molecule holds potential for significant biological activity. Derivatives of this scaffold have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2][3][4][5] A thorough understanding of its binding characteristics to specific biological targets is a critical first step in the drug discovery and development process.

While specific receptor binding data for (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid is not yet extensively published, this guide will equip researchers with the foundational knowledge and detailed protocols to independently determine these crucial parameters. We will delve into the three primary biophysical techniques for assessing binding affinity: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).[6]

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is recognized as a "privileged structure" in drug development.[3] The oxidized derivative, quinazoline-2,4(1H,3H)-dione, serves as a versatile scaffold for the synthesis of novel compounds with diverse pharmacological applications.[3] The potential for substitutions at the N1 and N3 positions, as well as on the benzene ring, allows for the fine-tuning of activity and selectivity.[3] The acetic acid moiety at the N1 position of the target compound, (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid, introduces a key functional group that can influence its pharmacokinetic properties and potential interactions with receptor binding sites.

Foundational Techniques for Determining Receptor Binding Affinity

A quantitative understanding of the interaction between a ligand, such as our target compound, and its receptor is paramount. This interaction is defined by the binding affinity, often expressed as the dissociation constant (Kd), which indicates the strength of the binding. A lower Kd value signifies a higher binding affinity.[6] The following sections will provide detailed methodologies for determining this critical parameter.

Radioligand Binding Assays: The Gold Standard for Sensitivity

Radioligand binding assays are a classic and highly sensitive method for quantifying ligand-receptor interactions.[6][7] These assays utilize a radioactively labeled ligand to measure its binding to a receptor.

This protocol is designed to determine the affinity of our unlabeled test compound, (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid, by measuring its ability to compete with a known radioligand for binding to the target receptor.

Step 1: Receptor Preparation

  • Prepare cell membranes or purified receptors containing the target of interest.

  • Determine the total protein concentration using a standard protein assay (e.g., BCA or Bradford).[6]

Step 2: Assay Buffer Preparation

  • Prepare a suitable binding buffer. A common starting point is 50 mM Tris-HCl with 5 mM MgCl2 and a protease inhibitor cocktail.[8]

Step 3: Reaction Setup

  • In a 96-well plate, set up the following in a final volume of 250 µL per well:[8]

    • Total Binding: 150 µL of membrane preparation, 50 µL of a fixed concentration of the appropriate radioligand, and 50 µL of assay buffer.

    • Non-specific Binding (NSB): 150 µL of membrane preparation, 50 µL of the radioligand, and 50 µL of a high concentration of a known unlabeled competing ligand.

    • Competitive Binding: 150 µL of membrane preparation, 50 µL of the radioligand, and 50 µL of serially diluted (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid.

Step 4: Incubation

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes), with gentle agitation.[8]

Step 5: Separation and Quantification

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[8][9]

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

  • Dry the filters and add a scintillation cocktail.[8]

  • Quantify the radioactivity using a scintillation counter.[8]

Step 6: Data Analysis

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

  • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Diagram of Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_main_process Process cluster_analysis Data Analysis Receptor_Prep Receptor Preparation Total_Binding Total Binding Receptor_Prep->Total_Binding NSB Non-specific Binding Receptor_Prep->NSB Competitive_Binding Competitive Binding Receptor_Prep->Competitive_Binding Buffer_Prep Buffer Preparation Buffer_Prep->Total_Binding Buffer_Prep->NSB Buffer_Prep->Competitive_Binding Incubation Incubation Total_Binding->Incubation NSB->Incubation Competitive_Binding->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis IC50 & Ki Calculation Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR): Real-Time, Label-Free Analysis

SPR is a powerful optical technique for studying biomolecular interactions in real-time without the need for labels.[10][11][12] It measures changes in the refractive index near a sensor surface as an analyte flows over an immobilized ligand.[11][12]

Step 1: Sensor Chip Functionalization

  • Select a sensor chip with a suitable surface chemistry (e.g., CM5 for amine coupling).

  • Immobilize the purified target receptor (ligand) onto the sensor chip surface.

Step 2: Sample Preparation

  • Prepare a series of dilutions of the analyte, (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid, in a suitable running buffer.

Step 3: SPR Analysis

  • Inject the running buffer over the sensor surface to establish a stable baseline.

  • Inject the different concentrations of the analyte over the immobilized ligand.

  • Monitor the association phase as the analyte binds to the ligand.

  • Inject running buffer again to monitor the dissociation phase.

  • Regenerate the sensor surface between analyte injections if necessary.

Step 4: Data Analysis

  • The SPR instrument generates a sensorgram, which plots the binding response over time.[13]

  • From the sensorgram, calculate the association rate constant (ka) and the dissociation rate constant (kd).[13]

  • The equilibrium dissociation constant (KD) is then calculated as kd/ka.

Diagram of SPR Experimental Workflow

G cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Chip_Prep Chip Functionalization (Immobilize Receptor) Baseline Establish Baseline Chip_Prep->Baseline Analyte_Prep Analyte Preparation (Compound Dilutions) Association Association (Inject Compound) Analyte_Prep->Association Baseline->Association Dissociation Dissociation (Inject Buffer) Association->Dissociation Regeneration Regeneration Dissociation->Regeneration Sensorgram Generate Sensorgram Dissociation->Sensorgram Regeneration->Baseline Kinetics Calculate ka, kd, KD Sensorgram->Kinetics

Caption: Key steps in an SPR experiment for kinetic analysis.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective

ITC is considered the "gold standard" for measuring binding affinity as it directly measures the heat change that occurs upon binding.[14] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).[15][16]

Step 1: Sample Preparation

  • Prepare the purified target receptor and the ligand, (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid, in the same buffer to minimize heat of dilution effects.

  • Degas the samples to prevent air bubbles.

Step 2: ITC Instrument Setup

  • Load the receptor solution into the sample cell and the ligand solution into the injection syringe.[15]

  • Set the experimental parameters, including temperature, injection volume, and spacing between injections.

Step 3: Titration

  • Perform a series of small injections of the ligand into the sample cell while maintaining a constant temperature.[16]

  • The instrument measures the heat released or absorbed after each injection.[15]

Step 4: Data Analysis

  • The raw data is a series of heat-flow peaks corresponding to each injection.

  • Integration of these peaks yields a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of ligand to receptor.

  • Fit the binding isotherm to a suitable binding model to determine the binding affinity (Ka, from which Kd can be calculated), enthalpy (ΔH), and stoichiometry (n).[16]

Diagram of ITC Measurement Principle

G cluster_setup Instrument Setup cluster_titration Titration Process cluster_output Data Output & Analysis Syringe Syringe (Ligand) Injection Ligand Injection Syringe->Injection Cell Sample Cell (Receptor) Cell->Injection Heat_Change Heat Release/ Absorption Injection->Heat_Change Raw_Data Raw Data (Heat Peaks) Heat_Change->Raw_Data Binding_Isotherm Binding Isotherm Raw_Data->Binding_Isotherm Thermo_Params Thermodynamic Parameters (Kd, ΔH, n) Binding_Isotherm->Thermo_Params

Caption: Conceptual workflow of an ITC experiment.

Data Presentation and Interpretation

For a comprehensive understanding, the quantitative data obtained from these experiments should be summarized in a clear and structured format.

ParameterRadioligand Binding AssaySurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output IC50, Kika, kd, KDKa (KD), ΔH, n
Label Required? Yes (Radioisotope)NoNo
Information Provided Binding affinityBinding kinetics and affinityBinding affinity, stoichiometry, thermodynamics
Throughput HighMedium to HighLow to Medium

Conclusion

The systematic application of these well-established techniques will provide a robust characterization of the receptor binding affinity of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid. While this guide offers a detailed starting point, it is crucial to optimize the specific conditions for each assay and target receptor. The resulting data will be invaluable for elucidating the compound's mechanism of action and guiding future drug development efforts. The diverse biological activities of the broader quinazoline-2,4-dione class underscore the importance of such detailed biophysical characterization.

References

  • Freitas, E. (2006, June 27). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols. Retrieved from [Link]

  • Malvern Panalytical. (2016, February 18). Isothermal Titration Calorimetry: An essential tool for binding affinity measurements in life sciences research. Retrieved from [Link]

  • PubMed. (n.d.). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery? Retrieved from [Link]

  • BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved from [Link]

  • Szafrański, K., et al. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). A Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]

  • Al-Ostath, A., et al. (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Retrieved from [Link]

  • PubMed. (2025, December 12). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Retrieved from [Link]

  • MDPI. (2024, November 22). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Retrieved from [Link]

  • ACS Publications. (2023, December 22). Direct Binding Methods to Measure Receptor–Ligand Interactions. Retrieved from [Link]

  • IntechOpen. (2024, February 21). Biological Activities of Recent Advances in Quinazoline. Retrieved from [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid is a high-value heterocyclic building block extensively utilized in medicinal chemistry. It serves as the foundational scaffold for highly selective phosphodiesterase 7 (PDE7) inhibitors, which are critical in the development of therapeutics for cardiovascular diseases and central nervous system disorders[1][2].

The Regioselectivity Challenge: A common pitfall in synthesizing N-1 substituted quinazoline-2,4-diones is attempting the direct alkylation of an unsubstituted quinazoline-2,4-dione core. The N-3 proton is significantly more acidic ( pKa​≈8.5 ) compared to the N-1 proton ( pKa​≈11 ). Consequently, direct basic alkylation with ethyl bromoacetate kinetically and thermodynamically favors the N-3 position, yielding the undesired 3-carboxymethyl isomer.

To achieve absolute N-1 regioselectivity, this protocol employs a de novo ring construction strategy starting from isatoic anhydride[3]. By pre-installing the acetic acid moiety onto the secondary amine of the open-ring precursor prior to cyclization, we completely bypass the regiochemical ambiguity of direct quinazolinedione alkylation[4].

Regioselectivity QZD Quinazoline-2,4-dione (Direct Alkylation Approach) N3 Major Product: N-3 Alkylation (pKa ~8.5, Kinetically Favored) QZD->N3 Base, R-X N1 Minor Product: N-1 Alkylation (pKa ~11, Sterically Hindered) QZD->N1 Base, R-X ISA Isatoic Anhydride (De Novo Ring Construction) N1_ISA Exclusive N-1 Alkylation (Only one acidic N-H present) ISA->N1_ISA Base, Ethyl bromoacetate Target Target Compound (100% Regioselectivity) N1_ISA->Target Ammonolysis & Cyclization

Diagram 1: Mechanistic rationale comparing direct alkylation vs. the isatoic anhydride pathway.

Quantitative Data Summary

Prior to initiating the synthesis, verify the physicochemical parameters of the target compound to ensure accurate analytical validation[5][6].

ParameterSpecification
IUPAC Name 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid
CAS Number 4802-88-4
Molecular Formula C₁₀H₈N₂O₄
Molecular Weight 220.18 g/mol
Melting Point 295–297 °C
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, and dilute aqueous base

Experimental Workflow

SynthesisWorkflow SM Isatoic Anhydride (Starting Material) Step1 Step 1: N-Alkylation Reagents: Ethyl bromoacetate, K2CO3, DMF Temp: 25 °C SM->Step1 Int1 Intermediate 1 1-(Ethoxycarbonylmethyl)isatoic anhydride Step1->Int1 Step2 Step 2: Ammonolysis Reagents: NH4OH (aq) Temp: 25 °C (CO2 evolution) Int1->Step2 Int2 Intermediate 2 Ethyl 2-((2-carbamoylphenyl)amino)acetate Step2->Int2 Step3 Step 3: Cyclization Reagents: CDI, 1,4-Dioxane Temp: 100 °C Int2->Step3 Int3 Intermediate 3 Ethyl 2-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate Step3->Int3 Step4 Step 4: Saponification Reagents: LiOH·H2O, THF/H2O, then HCl Temp: 25 °C Int3->Step4 Product (2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid (Target Compound) Step4->Product

Diagram 2: Four-step synthetic workflow from isatoic anhydride to the target compound.

Step-by-Step Methodologies

Step 1: N-Alkylation of Isatoic Anhydride
  • Objective: Chemoselective alkylation of the acidic N-H bond.

  • Reagents: Isatoic anhydride (1.0 eq, 10 mmol, 1.63 g), Ethyl bromoacetate (1.1 eq, 11 mmol, 1.22 mL), Potassium carbonate (K₂CO₃) (1.5 eq, 15 mmol, 2.07 g).

  • Solvent: Anhydrous DMF (20 mL).

  • Procedure:

    • Suspend isatoic anhydride and finely powdered K₂CO₃ in anhydrous DMF at 0 °C under an argon atmosphere.

    • Add ethyl bromoacetate dropwise over 10 minutes to prevent localized exothermic spikes.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The UV-active starting material spot will be entirely replaced by a higher Rf​ spot.

    • Quench by pouring the mixture into 100 mL of ice-water. Filter the resulting precipitate, wash thoroughly with cold water, and dry under high vacuum to afford Intermediate 1 .

Step 2: Ammonolysis and Decarboxylation
  • Objective: Ring opening of the anhydride to form the primary amide.

  • Reagents: Intermediate 1 (1.0 eq), Ammonium hydroxide (28% aqueous NH₄OH, 5.0 eq).

  • Solvent: Ethanol (15 mL).

  • Procedure:

    • Dissolve Intermediate 1 in ethanol in a flask equipped with a gas bubbler.

    • Add aqueous NH₄OH dropwise at room temperature.

    • Stir the reaction for 2 hours.

    • Self-Validation Checkpoint (Causality): Nucleophilic attack at the C-4 carbonyl induces ring opening and subsequent decarboxylation. You will visually observe effervescence (CO₂ gas evolution). The cessation of gas evolution is a physical indicator of reaction completion.

    • Concentrate the mixture under reduced pressure, extract with EtOAc (3 × 20 mL), wash with brine, dry over Na₂SO₄, and evaporate to yield Intermediate 2 .

Step 3: Carbonylative Cyclization
  • Objective: Closure of the pyrimidine-2,4-dione ring.

  • Reagents: Intermediate 2 (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.5 eq).

  • Solvent: Anhydrous 1,4-Dioxane (20 mL).

  • Procedure:

    • Dissolve Intermediate 2 in anhydrous 1,4-Dioxane.

    • Add CDI in one portion. Mechanistic Note: CDI acts as a safe phosgene equivalent, providing the highly electrophilic C-2 carbonyl carbon required to bridge the primary amide and secondary amine.

    • Heat the mixture to reflux (100 °C) for 4–6 hours.

    • Cool to room temperature, concentrate the solvent, and partition the residue between EtOAc and 1M HCl (to remove imidazole byproducts).

    • Wash the organic layer with water, dry, and concentrate to give Intermediate 4 .

Step 4: Ester Saponification
  • Objective: Deprotection of the ethyl ester to reveal the target carboxylic acid.

  • Reagents: Intermediate 3 (1.0 eq), Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq).

  • Solvent: THF:MeOH:H₂O (2:1:1 v/v/v, 20 mL).

  • Procedure:

    • Dissolve Intermediate 3 in the mixed solvent system.

    • Add LiOH·H₂O and stir at room temperature for 3 hours.

    • Self-Validation Checkpoint: TLC (DCM:MeOH 9:1) will show complete conversion of the fast-moving ester to a baseline spot (the highly polar carboxylate salt).

    • Evaporate the volatile organic solvents (THF/MeOH) under reduced pressure.

    • Dilute the remaining aqueous phase with 10 mL of water and cool to 0 °C in an ice bath.

    • Acidify slowly with 2M HCl until the pH reaches 2.0.

    • Self-Validation Checkpoint: A dense, white crystalline precipitate of the target carboxylic acid will form immediately upon crossing its pKa​ threshold.

    • Filter the solid, wash with ice-cold water, and dry under high vacuum at 50 °C for 12 hours to afford the final product.

Analytical Validation Expectations

To confirm the structural integrity of the synthesized (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid, perform the following analyses:

  • ¹H NMR (DMSO-d₆, 400 MHz): Expect a broad singlet at δ≈11.5 ppm (1H, N-3 imide proton), a multiplet at δ≈7.2−8.0 ppm (4H, aromatic protons), and a sharp singlet at δ≈4.8 ppm (2H, N-1 methylene protons). The absence of ethyl ester signals (quartet at 4.1 ppm, triplet at 1.2 ppm) confirms successful saponification.

  • ESI-MS (Negative Mode): Expect a dominant [M-H]⁻ peak at m/z 219.04.

Sources

A Robust, Validated HPLC Method for the Quantification of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, step-by-step protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid. This compound, featuring a quinazoline-2,4-dione core, is of interest in pharmaceutical research. The method development strategy is rooted in fundamental chromatographic principles, focusing on the systematic optimization of critical parameters including stationary phase, mobile phase composition, pH, and detector wavelength. The resulting method is then subjected to a rigorous validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development sector, offering a detailed workflow from initial feasibility to a fully validated, robust analytical procedure.

Introduction: Analyte Properties and Chromatographic Strategy

(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid is a heterocyclic compound featuring a quinazoline-2,4-dione scaffold linked to an acetic acid moiety at the N1 position. The presence of the carboxylic acid group imparts acidic properties to the molecule, making its ionization state highly dependent on pH. This is the single most critical parameter to control for achieving a reproducible and robust chromatographic separation.

The Rationale for Reversed-Phase HPLC:

Reversed-phase (RP) chromatography is the method of choice for moderately polar to non-polar compounds and is the most common separation mode in HPLC.[3] The quinazoline ring system provides sufficient hydrophobicity for retention on a non-polar stationary phase (like C18), while the polar carboxylic acid and dione groups ensure solubility in typical aqueous-organic mobile phases.

The Criticality of Mobile Phase pH:

For an acidic analyte, the mobile phase pH dictates the extent of ionization.

  • At pH >> pKa: The analyte is fully deprotonated (ionized), becoming more polar and eluting earlier with poor retention.

  • At pH << pKa: The analyte is fully protonated (non-ionized), becoming less polar, which significantly enhances retention on a reversed-phase column and generally results in sharper, more symmetrical peaks.

Therefore, the core strategy of this method is to suppress the ionization of the carboxylic acid group by maintaining a low mobile phase pH. An acidic mobile phase ensures a consistent, non-ionized state for the analyte, leading to a more robust and reproducible separation.[4]

Experimental

Equipment and Materials
CategoryItemRecommended Specification
Instrumentation HPLC SystemQuaternary or Binary pump, Autosampler, Column Thermostat, DAD or UV-Vis Detector
Data SystemChromatography Data Software (CDS)
Chromatography Analytical ColumnC18, 250 mm x 4.6 mm, 5 µm particle size (or similar L1 packing)
Chemicals Analyte Standard(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid, >98% purity
Organic SolventAcetonitrile (MeCN), HPLC Grade
AqueousDeionized Water, 18.2 MΩ·cm
pH ModifierFormic Acid (or Phosphoric Acid), HPLC Grade
Glassware Volumetric FlasksClass A (various sizes)
Autosampler Vials2 mL, with septa
Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1000 mL, add 1.0 mL of formic acid to 999 mL of deionized water and mix thoroughly.

  • Mobile Phase B (Organic): Acetonitrile (MeCN).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is recommended as the diluent to ensure sample compatibility with the initial mobile phase conditions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the analyte standard and transfer to a 25 mL Class A volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the Stock Solution with the diluent to cover the desired analytical range (e.g., 1-100 µg/mL).

Protocol I: Systematic Method Development

The development of a robust HPLC method follows a logical sequence of experiments designed to optimize the separation.

Method_Development_Workflow start_node Start: Define Analytical Goal (Quantify Analyte) A 1. Analyte Characterization (Acidic, UV Chromophore) start_node->A process_node process_node decision_node decision_node final_node Optimized HPLC Method B 2. Select Column & Detector (C18 Column, DAD/UV) A->B C 3. Determine λmax (Scan Standard Solution) B->C D 4. Mobile Phase Scouting (A: 0.1% FA in H2O, B: MeCN) C->D E 5. Run Initial Gradient (e.g., 5-95% B over 20 min) D->E F Is Retention Time (tR) Optimal? E->F G Is Peak Shape Acceptable? (Tailing Factor T ≈ 1) F->G Yes H Adjust Gradient Slope/Time (Steeper for faster elution, shallower for more resolution) F->H No (Too long/short) G->D No (Poor shape) [Try different pH/buffer] I Consider Isocratic Method? (If tR is short and resolution is good) G->I Yes H->E J Develop Isocratic Method (Test %B from gradient run) I->J Yes K Finalize Method Parameters (Flow Rate, Temp, Injection Vol.) I->K No (Complex sample) J->K K->final_node

Caption: Logical workflow for systematic HPLC method development.

Step-by-Step Protocol:
  • Column Selection: Begin with a robust, general-purpose C18 column (e.g., 250 x 4.6 mm, 5 µm). This provides a good balance of efficiency and backpressure, and its non-polar character is ideal for retaining the quinazoline structure.

  • Wavelength (λmax) Determination:

    • Prepare a mid-range standard solution (e.g., 10 µg/mL).

    • Using the Diode Array Detector (DAD), perform a UV-Vis scan from 200-400 nm.

    • Identify the wavelength of maximum absorbance (λmax). For quinazoline derivatives, strong absorbance is often observed between 220-260 nm.[5] Set this as the monitoring wavelength for maximum sensitivity.

  • Initial Gradient Run:

    • Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for 15 minutes.

    • Inject the standard solution.

    • Run a broad linear gradient from 5% B to 95% B over 20 minutes.

    • This "scouting" run will determine the approximate organic solvent concentration required to elute the analyte.

  • Method Optimization:

    • Retention Time: Based on the scouting run, adjust the gradient to achieve a retention time between 5 and 10 minutes for good resolution and reasonable run time.[6]

    • Peak Shape: The use of 0.1% formic acid should provide a sharp, symmetrical peak by keeping the analyte in its protonated form. If peak tailing is observed, ensure the system is well-equilibrated or consider a different C18 column with lower silanol activity.[7]

    • Isocratic vs. Gradient: If the scouting run indicates the analyte elutes at a relatively low and constant organic percentage, an isocratic method can be developed. Isocratic methods are often simpler and more robust. For example, if the analyte elutes at 12 minutes in the 5-95% gradient over 20 minutes, the approximate %B is 5% + (12/20)*(95%-5%) = 59%. You could then test an isocratic mobile phase of 40% A / 60% B.

Final Recommended Method (Example)
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase; good efficiency and retention.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (MeCN)Acidified aqueous phase suppresses analyte ionization.[6]
Elution Isocratic60% A / 40% B
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and reduces viscosity.
Injection Vol. 10 µLA small volume minimizes potential peak distortion.
Detector DAD/UV at λmax (e.g., 245 nm)Wavelength of maximum absorbance for best sensitivity.
Run Time 10 minutesAllows for elution of the analyte and any late-eluting impurities.

Protocol II: Method Validation (ICH Q2(R2) Framework)

Once the method is optimized, it must be validated to prove it is fit for its intended purpose.[8][9] This protocol ensures the method is reliable, reproducible, and accurate.

Validation_Protocol start_node Start: Finalized Method A System Suitability Test (SST) (Check system is ready) start_node->A param_node param_node group_node group_node final_node Validated Method B Specificity (Peak Purity / Forced Degradation) A->B System OK C Linearity & Range B->C D Accuracy (% Recovery) C->D E Precision (Repeatability & Intermediate) D->E F LOD & LOQ E->F G Robustness F->G G->final_node

Caption: Validation parameters based on ICH Q2(R2) guidelines.

Step-by-Step Validation Protocol:
  • System Suitability Testing (SST):

    • Protocol: Inject a working standard (e.g., 20 µg/mL) six consecutive times.

    • Acceptance Criteria (per USP <621>): [10][11]

      • Peak Area %RSD: ≤ 2.0%

      • Retention Time %RSD: ≤ 1.0%

      • Tailing Factor (T): 0.8 - 1.8[11]

      • Theoretical Plates (N): > 2000

  • Specificity:

    • Protocol: Inject the diluent (blank), a standard solution, and a sample solution spiked with expected impurities or degradation products (if available). Perform forced degradation studies (acid, base, peroxide, heat, light) to demonstrate that the analyte peak is resolved from all potential degradants. Use DAD peak purity analysis.

    • Acceptance Criteria: The analyte peak should be free of co-elution from other components. Peak purity index should be > 990.

  • Linearity and Range:

    • Protocol: Prepare at least five concentrations across the expected range (e.g., 1, 10, 25, 50, 100 µg/mL). Inject each concentration in triplicate.

    • Acceptance Criteria: Plot a calibration curve of mean peak area versus concentration. The correlation coefficient (R²) must be ≥ 0.999.

  • Accuracy (% Recovery):

    • Protocol: Spike a placebo (or sample matrix) with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.

    • Acceptance Criteria: The mean recovery should be between 98.0% and 102.0% at each level.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.[1]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Protocol: Determine based on the signal-to-noise ratio (S/N). LOD is typically where S/N = 3, and LOQ is where S/N = 10.[11] Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.

  • Robustness:

    • Protocol: Deliberately vary critical method parameters one at a time and observe the effect on SST results.

      • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min)

      • Column Temperature: ± 5 °C (e.g., 25 and 35 °C)

      • Mobile Phase pH/Composition: Minor variations (e.g., 0.09% Formic Acid; 38% and 42% MeCN)

    • Acceptance Criteria: All SST parameters must still be met, demonstrating the method's reliability during normal use.

Representative Results

The following tables show example data that would be expected from a successful validation.

Table 1: System Suitability Results (n=6)

Parameter Mean Value %RSD Acceptance Criteria Result
Retention Time (min) 6.54 0.21% ≤ 1.0% Pass
Peak Area 1,254,321 0.45% ≤ 2.0% Pass
Tailing Factor (T) 1.15 N/A 0.8 - 1.8 Pass

| Theoretical Plates (N) | 8,500 | N/A | > 2000 | Pass |

Table 2: Linearity Data

Conc. (µg/mL) Mean Peak Area
1.0 62,105
10.0 625,450
25.0 1,560,890
50.0 3,125,760
100.0 6,249,550

| Result | R² = 0.9998 |

Table 3: Summary of Accuracy and Precision

Validation Parameter Result Acceptance Criteria
Accuracy (80% level) 100.5% Recovery 98.0 - 102.0%
Accuracy (100% level) 99.7% Recovery 98.0 - 102.0%
Accuracy (120% level) 101.1% Recovery 98.0 - 102.0%
Precision (Repeatability) %RSD = 0.55% ≤ 2.0%

| Precision (Intermediate) | %RSD = 0.89% | ≤ 2.0% |

Conclusion

This application note details a systematic approach to developing and validating a simple, robust, and reliable isocratic RP-HPLC method for the quantification of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid. By controlling the mobile phase pH to suppress analyte ionization, excellent peak shape and stable retention are achieved on a standard C18 column. The validation data demonstrates that the method is specific, linear, accurate, and precise, making it suitable for routine analysis in a quality control or research environment. The principles and workflows described herein can be adapted for the analysis of other acidic compounds and quinazoline derivatives.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography.

  • McDowall, R. D. Are You Sure You Understand USP <621>? Chromatography Online.

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.

  • Jain, D. et al. A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. ResearchGate.

  • Element Lab Solutions. USP 621 Changes.

  • Maharana Pratap P.G. College. METHOD DEVELOPMENT ON HPLC.

  • U.S. Pharmacopeia. <621> Chromatography Harmonization Announcement.

  • Mikiciuk-Olasik, E. et al. Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies.

  • SIELC Technologies. Separation of Quinazoline on Newcrom R1 HPLC column.

  • Taylor & Francis Online. Determination of the Stabilities of New Quinazoline Derivatives by HPLC.

  • Chemsrc. (2,4-dioxo-3,4-dihydroquinazolin-1(2h)-yl)aceticacid.

  • ResearchGate. Determination of the Stabilities of New Quinazoline Derivatives by HPLC.

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.

  • Asian Journal of Pharmaceutical and Clinical Research. Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach.

  • Pharmaguideline. Steps for HPLC Method Validation.

  • Scribd. The Impact of PH On HPLC Method Development.

  • Sigma-Aldrich. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column.

  • Sigma-Aldrich. (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid.

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation.

Sources

Using (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid as a precursor in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid as a Precursor in Medicinal Chemistry

Introduction: The Quinazoline-2,4-dione Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents due to their favorable interactions with biological targets. These are often referred to as "privileged structures." The quinazoline core, and specifically the quinazoline-2,4(1H,3H)-dione, is a prominent member of this class. This nitrogen-containing heterocyclic system is a key component in several FDA-approved drugs and is the subject of extensive research. The reason for its success lies in its rigid, planar structure which can be readily functionalized, allowing for precise three-dimensional orientation of substituents to optimize binding with enzymes and receptors.

Derivatives of the quinazoline-2,4-dione scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive properties.[1][2][3][4] This versatility makes it a highly attractive starting point for drug discovery campaigns. This guide focuses on a particularly useful derivative, (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid . The strategic placement of an acetic acid moiety at the N-1 position provides a robust and versatile chemical handle, enabling chemists to readily explore a vast chemical space through straightforward synthetic modifications.

Physicochemical Properties and Synthesis of the Precursor

Understanding the fundamental properties of a starting material is critical for its effective use. (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid is a stable, solid compound that serves as an excellent foundation for further chemical elaboration.

PropertyValueReference
CAS Number 16738-19-5[5]
Molecular Formula C₁₀H₈N₂O₄[6]
Molecular Weight 220.18 g/mol [6]
Melting Point ~135°C[5]
Appearance Solid[6]

The synthesis of the precursor is typically achieved through a multi-step process that is both scalable and reproducible. The general strategy involves building the quinazolinedione core first, followed by the introduction of the acetic acid side chain.

G cluster_synthesis Precursor Synthesis Workflow Anthranilic_Acid Anthranilic Acid Quinazolinedione Quinazoline-2,4(1H,3H)-dione Anthranilic_Acid->Quinazolinedione Cyclocondensation Urea Urea Urea->Quinazolinedione Alkylation N-Alkylation with Ethyl Chloroacetate Quinazolinedione->Alkylation Ester_Intermediate Ethyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate Alkylation->Ester_Intermediate Forms Ester Hydrolysis Alkaline Hydrolysis Ester_Intermediate->Hydrolysis Final_Product (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid Hydrolysis->Final_Product Forms Carboxylic Acid G cluster_derivatives Derivative Classes & Therapeutic Targets cluster_applications Therapeutic Applications Precursor (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid Precursor Scaffold Amides Amide Derivatives Direct coupling with amines Precursor:p->Amides Amidation Esters Ester Derivatives Esterification with alcohols Precursor:p->Esters Esterification Hydrazides Acetohydrazide Intermediate Reaction with Hydrazine Precursor:p->Hydrazides Hydrazinolysis Anticancer Anticancer Agents (Kinase Inhibitors) Amides->Anticancer Anti_inflammatory Anti-inflammatory Amides->Anti_inflammatory Antioxidant Antioxidant Agents (Nitrosative Stress) Esters->Antioxidant Schiff_Bases Schiff Bases Hydrazides->Schiff_Bases Condensation Heterocycles Oxadiazoles, Triazoles, etc. Hydrazides->Heterocycles Cyclization Antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) Schiff_Bases->Antimicrobial Heterocycles->Antimicrobial

Caption: Drug discovery pathways originating from the precursor.
Antimicrobial Agents

A highly productive route for developing new antimicrobial agents involves converting the precursor's carboxylic acid to an acetohydrazide. This intermediate, (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetohydrazide, is a critical building block. [7][8]

  • Rationale: The hydrazide functionality can be readily condensed with various aromatic and heteroaromatic aldehydes to form Schiff bases. The resulting azomethine (-CH=N-) linkage is a known pharmacophore in many antibacterial compounds. [9][10]Furthermore, the hydrazide can be cyclized with reagents like carbon disulfide or cyanogen bromide to generate five-membered heterocycles such as oxadiazoles and triazoles, which are also prevalent in antimicrobial drugs. [1]These modifications significantly alter the molecule's electronic properties and shape, allowing it to target bacterial enzymes like DNA gyrase or disrupt cell wall synthesis.

Anticancer Agents

The quinazoline scaffold is famously found in several tyrosine kinase inhibitors used in cancer therapy (e.g., Gefitinib, Erlotinib). The precursor can be used to develop novel anticancer agents by forming amide bonds with various amine-containing fragments.

  • Rationale: By coupling the carboxylic acid with specific amino-pharmacophores, researchers can design molecules that fit into the ATP-binding pocket of target kinases. The quinazolinedione core acts as the "hinge-binding" motif, while the side chain introduced via the amide bond can extend into other regions of the active site to enhance potency and selectivity. [11]

Antioxidant and Anti-inflammatory Agents

Chronic inflammation and oxidative stress are underlying factors in many diseases. Derivatives of the precursor have shown promise in these areas.

  • Rationale: Simple ester and amide derivatives have been synthesized and evaluated for their ability to mitigate nitrosative stress. [12]For instance, benzyl esters of the precursor have demonstrated significant antioxidant activity. [12]The mechanism is thought to involve the molecule's ability to scavenge free radicals like nitric oxide (NO·) and peroxynitrite (ONOO-), protecting cells from damage. The anti-inflammatory activity often stems from the inhibition of enzymes like cyclooxygenases (COX) or phosphodiesterases (PDEs). [1]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations starting from (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid.

Protocol 1: Synthesis of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetohydrazide

Principle: This two-step protocol first converts the carboxylic acid to a methyl ester to increase its reactivity towards nucleophilic attack by hydrazine. The subsequent hydrazinolysis displaces the methoxy group to form the stable acetohydrazide intermediate, a crucial building block for further derivatization. [1][13] Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles
(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid220.182.20 g10 mmol
Methanol (Dry)32.0450 mL-
Sulfuric Acid (Conc.)98.080.5 mL-
Hydrazine Hydrate (~64%)50.061.0 mL~20 mmol
Ethanol (95%)46.0740 mL-

Procedure:

Step A: Esterification

  • Suspend (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid (2.20 g, 10 mmol) in 50 mL of dry methanol in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring suspension.

  • Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexane as the mobile phase.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume to approximately 10 mL under reduced pressure.

  • Pour the concentrated mixture into 100 mL of ice-cold water.

  • Collect the resulting white precipitate (methyl 2-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate) by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Step B: Hydrazinolysis

  • Dissolve the dried methyl ester intermediate from Step A in 40 mL of 95% ethanol in a 100 mL round-bottom flask.

  • Add hydrazine hydrate (1.0 mL, ~20 mmol) to the solution.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting ester spot disappears.

  • Cool the reaction mixture in an ice bath. The product, (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetohydrazide, will precipitate.

  • Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and recrystallize from ethanol to obtain a pure white crystalline product.

Characterization: The final product should be characterized by ¹H NMR, IR, and Mass Spectrometry to confirm its structure. The IR spectrum should show characteristic N-H stretching bands around 3200-3400 cm⁻¹ and carbonyl (C=O) bands around 1650-1700 cm⁻¹.

Protocol 2: General Synthesis of Schiff Bases from Acetohydrazide Intermediate

Principle: This protocol describes the acid-catalyzed condensation reaction between the terminal amine of the acetohydrazide and an aromatic aldehyde to form a C=N double bond (azomethine), yielding a Schiff base derivative. [8][10] Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles
(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetohydrazide234.21234 mg1.0 mmol
Aromatic Aldehyde (e.g., Benzaldehyde)106.12106 mg (101 µL)1.0 mmol
Absolute Ethanol46.0720 mL-
Glacial Acetic Acid60.052-3 dropsCatalytic

Procedure:

  • Dissolve (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetohydrazide (234 mg, 1.0 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask with gentle heating.

  • Add the selected aromatic aldehyde (1.0 mmol) to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • The solid Schiff base product that precipitates out is collected by vacuum filtration.

  • Wash the product with cold ethanol and dry. If necessary, purify further by recrystallization from a suitable solvent like ethanol or a DMF/water mixture.

Characterization: The formation of the Schiff base can be confirmed by the appearance of a characteristic ¹H NMR signal for the azomethine proton (-N=CH-) typically between δ 8.0-9.0 ppm and the disappearance of the aldehyde proton signal.

Troubleshooting and Expert Insights

  • Low Yield in Esterification (Protocol 1A): Ensure methanol is anhydrous. Water can inhibit the Fischer esterification. The reaction may also require longer reflux times depending on the scale.

  • Incomplete Hydrazinolysis (Protocol 1B): Ensure a sufficient excess of hydrazine hydrate is used (at least 2 equivalents) to drive the reaction to completion.

  • Schiff Base Hydrolysis (Protocol 2): Schiff bases can be susceptible to hydrolysis. Ensure all workup and purification steps are performed under neutral or non-aqueous conditions where possible. The catalytic acid is crucial for the reaction to proceed, but a large excess can promote side reactions.

  • Solubility Issues: The quinazolinedione core and its derivatives can have poor solubility in common organic solvents. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be used as co-solvents, but their high boiling points can complicate product isolation.

Conclusion

(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid is more than just a chemical compound; it is a validated and highly effective precursor for navigating the complex world of drug discovery. Its synthetic accessibility and the versatile reactivity of its N-1 acetic acid side chain provide a reliable platform for generating diverse molecular libraries. By leveraging this scaffold, researchers can efficiently synthesize novel derivatives targeting a wide spectrum of diseases, from bacterial infections to cancer, underscoring its enduring importance in medicinal chemistry.

References

  • Al-Ostoot, F.H., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. Available at: [Link]

  • El-Naggar, M., et al. (2022). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. MDPI. Available at: [Link]

  • Bielenica, A., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Bollikolla, H.B., & Jonnalagadda, S.B. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Scientific Scholar. Available at: [Link]

  • Chemsrc. (2025). (2,4-dioxo-3,4-dihydroquinazolin-1(2h)-yl)aceticacid. Chemsrc.com. Available at: [Link]

  • IntechOpen. (2024). Biological Activities of Recent Advances in Quinazoline. IntechOpen. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid. EPA CompTox Chemicals Dashboard. Available at: [Link]

  • Shkoda, O., et al. (2018). SYNTHESIS OF THE NEW 2-(3,4-DIHYDRO-3-OXO-2H-T[1][3][9]RIAZINO[4,3-C]QUINAZOLIN-4-YL) ACETIC ACID DERIVATIVES AND ANALYSIS OF THEIR ANTIOXIDANT ACTIVITY IN NITROSATIVE STRESS MODELS. Georgian Medical News. Available at: [Link]

  • Younes, A. M., et al. (2013). (2,4- Dioxo-1,4 - Dihydro - 2h - Quinazolin - 3 - Yl) - Acetic Acid Hydrazide: Synthesis and Reactions. Journal of Asian Scientific Research. Available at: [Link]

  • El-Naggar, M., et al. (2020). Novel Quinazolin-2,4-Dione Hybrid Molecules as Possible Inhibitors Against Malaria: Synthesis and in silico Molecular Docking Studies. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (2013). (2,4-Dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • El-Naggar, M., et al. (2020). Novel Quinazolin-2,4-Dione Hybrid Molecules as Possible Inhibitors Against Malaria: Synthesis and in silico Molecular Docking Studies. PMC. Available at: [Link]

  • ResearchGate. (2015). Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate. ResearchGate. Available at: [Link]

  • El-Naggar, M., et al. (2020). Novel Quinazolin-2,4-Dione Hybrid Molecules as Possible Inhibitors Against Malaria: Synthesis and in silico Molecular Docking Studies. Frontiers in Chemistry. Available at: [Link]

Sources

Application Note: Elucidation of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive reference for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid. Aimed at researchers, scientists, and professionals in drug development, this document details the expected spectral characteristics, offers a robust protocol for sample preparation and data acquisition, and presents an in-depth analysis of the spectral data. The information herein is critical for the structural verification and quality control of this important heterocyclic compound, which serves as a key scaffold in medicinal chemistry.

Introduction

(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid and its derivatives are a class of compounds that have garnered significant interest in pharmaceutical research due to their wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The precise structural characterization of these molecules is a prerequisite for understanding their structure-activity relationships and for the development of new therapeutic agents. NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution.[3] This application note provides a detailed guide to the ¹H and ¹³C NMR spectral data of the title compound, based on analysis of closely related analogues, and establishes a standardized protocol for its characterization.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid. These predictions are based on documented spectra of structurally similar compounds, such as ethyl (2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetate and other quinazoline derivatives.[4][5][6] The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), which is an excellent solvent for this class of polar organic molecules.[7][8]

Table 1: Predicted ¹H NMR Spectral Data for (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5 (broad s)Singlet1H-COOH
~11.6 (s)Singlet1HN³-H
~7.9 (dd)Doublet of doublets1HH-5
~7.6 (ddd)Triplet of doublets1HH-7
~7.2 (d)Doublet1HH-8
~7.1 (ddd)Triplet of doublets1HH-6
~4.6 (s)Singlet2HN¹-CH₂

Table 2: Predicted ¹³C NMR Spectral Data for (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid in DMSO-d₆

Chemical Shift (δ) ppmAssignment
~170.0C=O (acid)
~162.0C-4 (C=O)
~151.0C-2 (C=O)
~140.0C-8a
~135.0C-7
~127.0C-5
~122.0C-6
~115.0C-4a
~114.0C-8
~48.0N¹-CH₂

Experimental Protocol

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation
  • Material: Weigh 5-10 mg of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[9][10]

  • Solvent: Add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆) to the vial.[9][11] The choice of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[12]

  • Dissolution: Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution. A homogenous solution is critical for acquiring high-resolution spectra.[7]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[8][12]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is also common practice (for DMSO-d₆, δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).[8]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-50 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load lock Lock & Shim load->lock acquire Acquire Spectra (1H & 13C) lock->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectra baseline->reference

Figure 1: General workflow for NMR analysis.

Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and sensitivity.[10]

  • ¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.[8]

  • ¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required. Proton broadband decoupling should be employed to simplify the spectrum and improve sensitivity. Typical parameters include a spectral width of 0 to 200 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.[8]

Data Processing

Process the raw data by applying Fourier transformation, phasing the spectrum, and performing baseline correction. Calibrate the chemical shifts using either the internal standard or the residual solvent peak.[8]

Spectral Interpretation and Structural Assignment

The predicted NMR data provides a clear fingerprint for the structure of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid.

G cluster_structure (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid cluster_h_nmr Key ¹H NMR Correlations cluster_c_nmr Key ¹³C NMR Correlations mol mol H5 H-5 (~7.9 ppm, dd) H6_H7 H-6, H-7 (aromatic region) H8 H-8 (~7.2 ppm, d) N_CH2 N¹-CH₂ (~4.6 ppm, s) NH N³-H (~11.6 ppm, s) COOH COOH (~12.5 ppm, br s) C_acid C=O (acid) ~170.0 ppm C2_C4 C-2, C-4 (C=O) ~151-162 ppm C_arom Aromatic C ~114-140 ppm N_C N¹-CH₂ ~48.0 ppm

Figure 2: Key structural correlations for NMR analysis.

¹H NMR Spectrum Analysis
  • Aromatic Region (δ 7.0-8.0 ppm): The four protons on the benzene ring of the quinazoline scaffold are expected to appear as distinct multiplets in this region due to their different electronic environments.[10] The H-5 proton is typically the most deshielded due to the anisotropic effect of the adjacent carbonyl group at C-4, appearing as a doublet of doublets. The remaining aromatic protons will exhibit complex splitting patterns (triplets of doublets) due to ortho and meta couplings.

  • Methylene Protons (δ ~4.6 ppm): The two protons of the methylene group attached to N-1 are chemically equivalent and are not coupled to any other protons, thus they are expected to appear as a sharp singlet.

  • Amide Proton (δ ~11.6 ppm): The N-H proton at position 3 is typically observed as a sharp singlet at a downfield chemical shift.

  • Carboxylic Acid Proton (δ ~12.5 ppm): The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet. Its chemical shift can be concentration and temperature dependent.

¹³C NMR Spectrum Analysis
  • Carbonyl Carbons (δ 150-170 ppm): Three distinct signals are expected in the downfield region corresponding to the two carbonyl carbons of the quinazolin-dione ring (C-2 and C-4) and the carbonyl carbon of the acetic acid moiety. The carboxylic acid carbonyl will be the most downfield.

  • Aromatic Carbons (δ 114-140 ppm): The six carbons of the benzene ring and the two bridgehead carbons will resonate in this region. The carbons directly attached to the nitrogen atoms and the carbonyl groups will be more deshielded.

  • Methylene Carbon (δ ~48.0 ppm): The aliphatic carbon of the N-CH₂ group will appear at a characteristic upfield chemical shift.

Conclusion

This application note provides a foundational guide for the ¹H and ¹³C NMR spectroscopic characterization of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid. The presented protocols and reference data are essential for researchers engaged in the synthesis, purification, and biological evaluation of this and related quinazoline derivatives. Adherence to these guidelines will ensure the acquisition of high-quality, reproducible NMR data, thereby facilitating accurate structural confirmation and purity assessment.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of Houston. Small molecule NMR sample preparation. (2023). [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • JEOL. NMR Sample Preparation. [Link]

  • Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). [Link]

  • International Journal of Innovative Research in Technology. Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (2018). [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. Facile Syntheses of Pharmaceutically Active Quniazolin-2,4-Diones. (2013). [Link]

  • Journal of Asian Scientific Research. View of (2,4- Dioxo-1,4 - Dihydro - 2h - Quinazolin - 3 - Yl) - Acetic Acid Hydrazide: Synthesis and Reactions. [Link]

  • International Journal for Multidisciplinary Research. Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. (2024). [Link]

  • Journal of Asian Scientific Research. (2,4- DIOXO-1,4 - DIHYDRO - 2H - QUINAZOLIN - 3 - YL) - ACETIC ACID HYDRAZIDE: SYNTHESIS AND REACTIONS. [Link]

  • Egyptian Journal of Chemistry. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. [Link]

  • ResearchGate. (PDF) (2,4-Dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide: Synthesis and Reactions. (2025). [Link]

  • ACS Omega. A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]

  • Georgian Medical News. SYNTHESIS OF THE NEW 2-(3,4-DIHYDRO-3-OXO-2H-[7][9][11]TRIAZINO[4,3-C]QUINAZOLIN-4-YL) ACETIC ACID DERIVATIVES AND ANALYSIS OF THEIR ANTIOXIDANT ACTIVITY IN NITROSATIVE STRESS MODELS. (2018). [Link]

  • US EPA. (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid - Chemical Details. [Link]

Sources

Preparation of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Preparation of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid Stock Solutions in DMSO A Comprehensive Protocol for High-Fidelity in vitro Assays and Medicinal Chemistry Workflows

Introduction & Biological Context

(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid (CAS: 4802-88-4) features a privileged heterocyclic scaffold widely utilized in medicinal chemistry. Derivatives of the quinazoline-2,4(1H,3H)-dione class exhibit a broad spectrum of biological activities, serving as potent antimicrobial agents, antimalarials, and enzyme inhibitors[1][2]. Specifically, they act as fluoroquinolone-like inhibitors of bacterial DNA gyrase and Topoisomerase IV, effectively halting DNA replication[1].

However, the planar aromatic core and the hydrogen-bonding capacity of the acetic acid moiety present unique solubility challenges during in vitro assay preparation. Proper solubilization ensures that the compound remains bioavailable to engage intracellular targets without forming subvisible aggregates that could yield false-negative screening results.

Pathway C (2,4-dioxo-3,4-dihydroquinazolin -1(2H)-yl)acetic acid T Bacterial DNA Gyrase / Topoisomerase IV C->T Binds to Active Site E Inhibition of DNA Replication (Antimicrobial Effect) T->E Induces

Caption: Logical relationship of quinazolinediones in antimicrobial target engagement.

Physicochemical Profiling

Before preparing stock solutions, it is critical to understand the compound's physicochemical properties to predict its behavior in solvated states.

Table 1: Physicochemical Properties of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

PropertyValueImpact on Solubilization
Molecular Formula C10H8N2O4Determines mass-to-molarity conversion.
Molecular Weight 220.18 g/mol Requires precise analytical weighing for mM stocks.
Hydrogen Bond Donors 2 (NH, OH)Promotes intermolecular dimerization; requires a strong H-bond acceptor solvent.
Hydrogen Bond Acceptors 4 (C=O)Facilitates interaction with polar protic solvents, but the planar core limits aqueous solubility.
Solubility Profile High in DMSO, Low in H2ODictates the necessity of a master stock in anhydrous DMSO and careful aqueous dilution.

The Causality of Solvent Selection and Handling

Dimethyl Sulfoxide (DMSO) is the universal solvent for high-throughput screening (HTS) and in vitro pharmacology due to its amphiphilic nature and exceptional hydrogen-bond accepting capability[3]. For this compound, DMSO effectively disrupts the strong intermolecular hydrogen bonds between the quinazolinedione core and the carboxylic acid dimers.

Expert Insight: The most common failure point in stock preparation is the use of hygroscopic, water-contaminated DMSO. The uptake of even small quantities of atmospheric water markedly decreases compound solubility. This occurs because the non-ideal properties of DMSO-water mixtures increase the energy required for cavity formation within the solvent, a necessary thermodynamic step for dissolution[4]. Furthermore, repeated freeze-thaw cycles synergistically enhance precipitation when water is present[4]. Therefore, the use of strictly anhydrous, argon-purged DMSO and single-use aliquoting is non-negotiable.

Experimental Protocol: Master Stock Preparation (10 mM)

This protocol outlines the creation of a self-validating 10 mM master stock system designed to eliminate freeze-thaw degradation.

Materials Required:

  • (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid powder (Desiccated, room temperature)

  • Anhydrous DMSO (≥99.9% purity, sealed under inert gas)

  • Calibrated analytical balance (0.01 mg readability)

  • Sterile, amber microcentrifuge tubes (to prevent potential photo-degradation)

  • Bath sonicator

Step-by-Step Methodology:

  • Equilibration: Allow the compound vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Weighing: Accurately weigh 2.20 mg of the compound into a sterile amber microcentrifuge tube.

  • Solvent Addition: In a chemical fume hood, quickly add 1.00 mL of anhydrous DMSO to the tube to achieve a 10 mM stock solution. Seal the DMSO bottle immediately, ideally purging with argon or nitrogen gas before closure.

  • Dissolution: Vortex the mixture vigorously for 60 seconds. If the solution is not entirely optically clear, subject the tube to low-energy bath sonication at room temperature for 5–10 minutes. Sonication provides the activation energy required to overcome the lattice energy of the solid state[4].

  • Aliquoting: Divide the 10 mM master stock into 20 µL to 50 µL single-use aliquots in amber tubes.

  • Storage: Store the aliquots immediately at -20°C or -80°C in a sealed container with a desiccant.

Workflow A Weigh (2,4-dioxo-3,4-dihydroquinazolin -1(2H)-yl)acetic acid B Add Anhydrous DMSO (Argon purged) A->B C Vortex / Sonicate (until optically clear) B->C D Aliquot into single-use amber tubes C->D E Store at -20°C or -80°C (Desiccated) D->E

Caption: Workflow for preparing and storing the DMSO stock solution.

Aqueous Dilution & Assay Integration

When introducing the highly concentrated DMSO stock into aqueous biological buffers (e.g., PBS or cell culture media), researchers often encounter the "solvent crash" phenomenon—rapid compound precipitation due to localized supersaturation[5]. To prevent subvisible particle formation, which can skew kinetic solubility measurements and high-throughput screening results[5], a step-wise dilution strategy must be employed.

Step-by-Step Dilution Protocol:

  • Thawing: Remove a single aliquot from -20°C and allow it to reach room temperature naturally. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: Dilute the 10 mM stock into an intermediate vehicle (e.g., 10% DMSO in assay buffer) to create a 1 mM working solution. Mix by rapid pipetting.

  • Final Assay Dilution: Add the intermediate solution dropwise to the final pre-warmed (37°C) assay medium while gently vortexing. This ensures rapid dispersion and prevents localized high concentrations of the compound.

  • Vehicle Control Validation: Always prepare a vehicle control containing the exact final concentration of DMSO (strictly ≤0.5% v/v) to rule out solvent-induced cytotoxicity or assay interference[3].

Dilution S 10 mM DMSO Stock (100% DMSO) I Intermediate Dilution (e.g., 1 mM in 10% DMSO) S->I Add to co-solvent/buffer F Final Assay Buffer (<0.5% DMSO) I->F Add to Assay Media

Caption: Step-wise aqueous dilution strategy to prevent solvent crash.

Troubleshooting Guide

Table 2: Common Issues and Corrective Actions

ObservationRoot CauseCorrective Action
Incomplete dissolution in DMSO Moisture contamination or insufficient kinetic energy.Use fresh, anhydrous DMSO. Apply low-energy bath sonication for 10 mins[4].
Precipitation upon aqueous dilution "Solvent crash" / Nucleation kinetics.Use the step-wise dilution method. Pre-warm the aqueous buffer to 37°C before adding the DMSO stock[5].
High assay background / Cytotoxicity Final DMSO concentration exceeds cellular tolerance.Ensure final DMSO concentration is ≤0.5%. Always run a vehicle-only control[3].
Loss of compound efficacy over time Freeze-thaw degradation or water uptake.Discard compromised stocks. Strictly adhere to single-use aliquoting and desiccated storage[4].

References

  • Title: High throughput sonication: evaluation for compound solubilization. Source: Combinatorial Chemistry & High Throughput Screening (PubMed). URL: [Link]

  • Title: Novel Quinazolin-2,4-Dione Hybrid Molecules as Possible Inhibitors Against Malaria: Synthesis and in silico Molecular Docking Studies. Source: Frontiers in Chemistry. URL: [Link]

  • Title: Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Source: Molecules (MDPI). URL: [Link]

  • Title: High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Source: Waters Corporation. URL: [Link]

Sources

Troubleshooting & Optimization

Improving reaction yield in the synthesis of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure the highest purity of the final product. The information herein is compiled from established literature and best practices in synthetic organic chemistry.

Introduction

The target molecule, (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid, is a derivative of quinazoline-2,4(1H,3H)-dione, a scaffold of significant interest in medicinal chemistry due to its wide array of pharmacological activities.[1] The most common synthetic route involves the N-alkylation of the quinazoline-2,4(1H,3H)-dione core with an appropriate 2-carbon building block, typically an ethyl haloacetate, followed by saponification. While seemingly straightforward, this reaction is often plagued by issues of low yield, poor selectivity, and purification difficulties. This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize your experimental setup.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequently encountered problems during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.

Q1: My reaction yield is consistently low, or the reaction is not proceeding to completion. What are the most likely causes?

A1: Low conversion is a common hurdle and can typically be traced back to a few critical parameters. A systematic review of your setup is the most effective approach.[2]

  • Reagent Quality and Stoichiometry:

    • Moisture: The presence of water can significantly hinder the reaction. The base, potassium carbonate (K₂CO₃), is hygroscopic, and the common solvent, dimethylformamide (DMF), can absorb atmospheric moisture. Ensure you are using freshly dried K₂CO₃ (oven-dried at >120°C for several hours) and an anhydrous grade of DMF.[1][3] Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent moisture ingress.[2][4]

    • Base Equivalents: The deprotonation of the N1-H of the quinazolinedione is an equilibrium process. Using an insufficient amount of base will result in incomplete formation of the nucleophile. It is recommended to use at least 1.5 to 2.0 equivalents of a weak inorganic base like K₂CO₃.

  • Reaction Conditions:

    • Temperature: While some protocols suggest room temperature to improve selectivity, low temperatures can also lead to slow reaction rates.[1][3] If your reaction is sluggish, a modest increase in temperature to 40-60°C can significantly improve the rate. However, be aware that higher temperatures can promote side reactions (see Q2).

    • Reaction Time: N-alkylation reactions can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Do not assume a fixed reaction time; allow it to run until the starting material is consumed.

    • Mixing: The quinazolinedione starting material and K₂CO₃ are often not fully soluble in DMF, creating a heterogeneous mixture. Inefficient stirring can lead to poor reaction rates.[2] Ensure vigorous stirring to maximize the interaction between reactants.

  • Catalytic Additives:

    • In cases of unreactive alkyl halides (e.g., ethyl chloroacetate), the addition of a catalytic amount (0.1 eq.) of potassium iodide (KI) can accelerate the reaction via the Finkelstein reaction, where the more reactive iodo-intermediate is formed in situ.[5]

Q2: I'm observing a significant byproduct with a higher molecular weight, likely from di-alkylation. How can I improve selectivity for the desired N1-mono-alkylated product?

A2: This is the most critical challenge in this synthesis. The quinazoline-2,4(1H,3H)-dione has two acidic protons (N1-H and N3-H). Direct N1-alkylation can be complicated by the formation of the N1,N3-disubstituted derivative.[6]

  • Understanding the Cause: The N3-H is generally more acidic and sterically accessible, often leading to initial reaction at this site. However, the desired product is the N1-substituted isomer. Overly harsh conditions (high temperature, strong base, excess alkylating agent) will invariably lead to the N1,N3-dialkylated product.

  • Strategies for Improving Selectivity:

    • Control Stoichiometry: Use the alkylating agent (ethyl chloroacetate) as the limiting reagent. A slight excess (1.05 - 1.1 equivalents) is often sufficient. Using a large excess will drive the reaction towards di-alkylation.

    • Temperature Management: Perform the reaction at a lower temperature. Starting at room temperature or even 0°C and allowing the reaction to slowly warm can favor mono-alkylation.[1][3] Avoid high temperatures (>80°C) which promote the second alkylation.

    • Choice of Base: A mild base like potassium carbonate (K₂CO₃) is preferred over stronger bases like sodium hydride (NaH). While NaH will deprotonate more effectively, it can lead to the formation of the dianion, increasing the likelihood of di-alkylation.

    • Protecting Group Strategy (Advanced): For maximum selectivity, a protecting group strategy can be employed. For instance, the N3 position can be protected with a benzoyl group. The N1 position is then alkylated, followed by the removal of the N3-benzoyl group via hydrolysis to yield the pure N1-substituted product.[6]

Q3: The hydrolysis of the ethyl ester to the final carboxylic acid is inefficient or causes decomposition. What is the optimal procedure?

A3: Saponification is a standard transformation, but the quinazolinedione ring system can be sensitive to harsh basic or acidic conditions.

  • Optimized Hydrolysis Conditions:

    • Base: Use a mild excess (1.5 - 2.0 eq.) of lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water. LiOH is often preferred over NaOH or KOH as it can lead to cleaner reactions and easier workups.

    • Temperature: Conduct the hydrolysis at room temperature. Heating is generally not required and can promote ring-opening or other decomposition pathways.

    • Workup: After the reaction is complete (as monitored by TLC), carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of ~2-3 while cooling in an ice bath. The carboxylic acid product should precipitate out of the aqueous solution.[7] Over-acidification or allowing the solution to become too warm can cause degradation.

Q4: How should I purify the final product, (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid?

A4: Purification can be challenging due to the polarity of the carboxylic acid and the potential presence of structurally similar impurities.

  • Crystallization: This is the most effective method for obtaining a highly pure product.[4] After precipitation from the acidic workup, the crude solid can be recrystallized.

    • Recommended Solvent Systems: Experiment with polar protic solvents. Good results are often obtained with ethanol, methanol, or mixtures of ethanol and water.[4][8]

  • Column Chromatography: If crystallization fails to remove impurities, silica gel chromatography can be used. However, the free carboxylic acid may streak on the column.

    • Solvent System (Eluent): A polar eluent system is required. Start with a mixture of dichloromethane (DCM) and methanol (e.g., 95:5) and gradually increase the polarity. Adding a small amount of acetic acid (0.5-1%) to the eluent can suppress the deprotonation of the product on the silica, leading to better peak shape.

FAQs: Synthesis and Optimization

Q: What is the overall reaction scheme for this synthesis?

A: The most common laboratory synthesis is a two-step process:

  • N-Alkylation: Nucleophilic substitution of quinazoline-2,4(1H,3H)-dione with ethyl chloroacetate.

  • Saponification: Hydrolysis of the resulting ethyl ester to the final carboxylic acid product.

Reaction_Scheme General Synthesis Scheme cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification A Quinazoline-2,4(1H,3H)-dione C Ethyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate A->C  K2CO3, DMF  Room Temp. B Ethyl Chloroacetate D Ethyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate E (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid D->E  1. LiOH, THF/H2O  2. HCl (aq)

Caption: Two-step synthesis of the target compound.

Q: Are there any alternative, potentially higher-yielding synthetic methods?

A: Yes, for the N-alkylation step, alternative reagents and conditions have been explored. Microwave-assisted synthesis using dialkyl carbonates (like dimethyl carbonate) as both the alkylating agent and solvent, with K₂CO₃ as the base, has been reported to give high yields in very short reaction times (e.g., 15 minutes).[9] This method is also considered a greener chemistry approach.[9]

Q: How can I be sure I have formed the correct N1-isomer and not the N3-isomer?

A: Unambiguous characterization is crucial. Advanced NMR techniques are the gold standard. A 2D NMR experiment like HMBC (Heteronuclear Multiple Bond Correlation) can show a correlation between the methylene protons of the acetic acid side chain (-CH₂-COOH) and the carbonyl carbon at the C2 position of the quinazoline ring, confirming N1 substitution.[10]

Process Optimization and Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues encountered during the synthesis.

G start Low or No Yield Observed reagent_check Assess Reagent & Solvent Quality start->reagent_check conditions_check Verify Reaction Conditions (Temp, Time, Stoichiometry) start->conditions_check side_product_check Analyze for Side Products (TLC, LC-MS) start->side_product_check reagent_impure Reagents/Solvents Impure or Wet? reagent_check->reagent_impure conditions_suboptimal Conditions Suboptimal? conditions_check->conditions_suboptimal dialkylation_present N1,N3-Dialkylation Observed? side_product_check->dialkylation_present reagent_impure->conditions_check No dry_reagents Use Anhydrous Solvents. Dry K2CO3. Run under Inert Gas. reagent_impure->dry_reagents Yes conditions_suboptimal->side_product_check No optimize_conditions Increase Temp to 40-60°C. Increase Reaction Time. Ensure Vigorous Stirring. Add catalytic KI. conditions_suboptimal->optimize_conditions Yes improve_selectivity Lower Temperature (RT). Use Alkylating Agent as Limiting Reagent (1.1 eq). dialkylation_present->improve_selectivity Yes success Improved Yield dialkylation_present->success No/ Other Issues dry_reagents->success optimize_conditions->success improve_selectivity->success

Caption: Troubleshooting workflow for yield optimization.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate

This protocol is adapted from methodologies described in the literature.[1][3]

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add quinazoline-2,4(1H,3H)-dione (1.0 eq.).

  • Add finely ground, anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).

  • Place the flask under an inert atmosphere (e.g., Nitrogen).

  • Add anhydrous dimethylformamide (DMF) via syringe to create a suspension (approx. 0.2 M concentration).

  • With vigorous stirring, add ethyl chloroacetate (1.1 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC (e.g., using 50% Ethyl Acetate/Hexane as eluent).

  • Once the starting material is consumed, pour the reaction mixture into a beaker containing ice-water.

  • A precipitate should form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water, followed by a small amount of cold ethanol.

  • Dry the solid product under vacuum to yield the crude ethyl ester. This can be used in the next step or purified further by recrystallization from ethanol.

Protocol 2: Saponification to (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid
  • Dissolve the crude ethyl ester (1.0 eq.) from Protocol 1 in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq.) to the solution.

  • Stir the mixture at room temperature for 12-24 hours, or until TLC analysis indicates the complete disappearance of the starting ester.

  • Once complete, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath.

  • Slowly add 1N HCl dropwise with stirring until the pH of the solution is approximately 2-3. A white precipitate will form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with copious amounts of cold deionized water to remove any inorganic salts.

  • Dry the final product in a vacuum oven at 50-60°C.

Data Summary Table: Impact of Key Parameters
ParameterConditionExpected Outcome on YieldEffect on Selectivity (N1 vs. N1,N3)
Temperature Room TemperatureModerate rateHigher N1 selectivity[3]
60-80 °CFaster rate, higher conversionDecreased selectivity, more di-alkylation[6]
Base K₂CO₃ (weak)Sufficient for reactionGood selectivity[1][3]
NaH (strong)Faster deprotonationLower selectivity, risk of di-alkylation
Alkylating Agent 1.1 equivalentsGood yieldOptimal for mono-alkylation
>2.0 equivalentsHigh conversionSignificantly increased di-alkylation[6]
Additive Catalytic KIIncreased reaction rateNo significant impact on selectivity

References

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. [Link]

  • Selective N1-Alkylation of 1,3-Dibenzoylquinazoline-2,4(1H,3H)-Dione with Benzyl Chloride. ResearchGate. [Link]

  • Synthesis of Quinazolinediones. Organic Chemistry Portal. [Link]

  • Synthesis of quinazoline-2,4(1H,3H)-dione from carbon dioxide and 2-aminobenzonitrile using mesoporous smectites incorporating alkali hydroxide. Royal Society of Chemistry. [Link]

  • Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. National Library of Medicine. [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. ACS Publications. [Link]

  • Alkylation of 2,4-(1H,3H)-Quinazolinediones with Dialkyl Carbonates Under Microwave Irradiations. National Library of Medicine. [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. MDPI. [Link]

  • SYNTHESIS OF THE NEW 2-(3,4-DIHYDRO-3-OXO-2H-[3][6][11]TRIAZINO[4,3-C]QUINAZOLIN-4-YL) ACETIC ACID DERIVATIVES AND ANALYSIS OF THEIR ANTIOXIDANT ACTIVITY IN NITROSATIVE STRESS MODELS. PubMed. [Link]

  • N3-alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. PubMed. [Link]

  • Visible light-induced cascade N-alkylation/amidation reaction of quinazolin-4(3H)-ones and related N-heterocycles. Royal Society of Chemistry. [Link]

  • N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. University of Washington Tacoma. [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. National Library of Medicine. [Link]

  • Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles. Journal of Synthetic Chemistry. [Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]

  • Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate. ResearchGate. [Link]

  • (2,4-Dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide: Synthesis and Reactions. ResearchGate. [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. ResearchGate. [Link]

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. National Library of Medicine. [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. [Link]

  • N- or O-alkylation of aromatic nitrogen heterocycles and N-oxides using 1H–15N HMBC NMR spectroscopy. Cork Open Research Archive. [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. Royal Society of Chemistry. [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers. [Link]

  • Synthesis, Characterization and Anti-inflammatory Activity of Some Novel Quinazoline Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. MDPI. [Link]

Sources

Troubleshooting degradation of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, diagnose, and resolve the degradation of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid in aqueous buffer systems.

This compound features a quinazoline-2,4-dione core, a privileged scaffold widely utilized in drug discovery (e.g., PARP and HDAC inhibitors)[1]. While generally stable in solid state, its cyclic urea/amide linkage is susceptible to specific hydrolytic and catalytic degradation pathways when exposed to aqueous environments, particularly during long-term assays or formulation storage.

Part 1: Diagnostic Workflow

Before adjusting your experimental parameters, use the following diagnostic logic tree to identify the root cause of the signal loss observed in your analytical workflows.

DiagnosticWorkflow Start Signal Loss Detected (HPLC/LC-MS) CheckPH Is Buffer pH > 7.5? Start->CheckPH Alkaline Alkaline Hydrolysis (Ring Opening) CheckPH->Alkaline Yes CheckBuffer Is it a Phosphate Buffer? CheckPH->CheckBuffer No BufferCat Phosphate Catalysis (Switch to HEPES) CheckBuffer->BufferCat Yes CheckLight Exposed to Ambient Light? CheckBuffer->CheckLight No PhotoDeg Photodegradation (Use Amber Vials) CheckLight->PhotoDeg Yes Stable Investigate Other Factors (e.g., Protein Binding) CheckLight->Stable No

Figure 1. Troubleshooting workflow for diagnosing quinazoline-2,4-dione degradation.

Part 2: Mechanistic Troubleshooting FAQs

Q1: Why does my compound degrade rapidly when the buffer pH exceeds 7.5? Causality: The quinazoline-2,4-dione ring contains an electron-deficient cyclic urea linkage. Under alkaline conditions, hydroxide ions ( OH− ) act as strong nucleophiles, attacking the C2 or C4 carbonyl carbons. This leads to a base-catalyzed ring opening, yielding an N-substituted anthranilic acid derivative. This NaOH-mediated ring opening is a well-documented vulnerability for quinazoline-2,4-diones [2].

Q2: I am operating at a physiological pH (7.4), but I still see significant degradation in PBS (Phosphate-Buffered Saline). Why? Causality: Phosphate ions ( HPO42−​ and H2​PO4−​ ) act as bifunctional catalysts. They facilitate general acid-base catalysis, lowering the activation energy for the hydrolysis of the cyclic urea core even at neutral pH. Solution: Switch to non-nucleophilic, zwitterionic Good's buffers like HEPES or MOPS. These buffers do not participate in general base catalysis, significantly extending the half-life of your compound.

Q3: Does the N1-acetic acid group play a role in this instability? Causality: Yes. The N1-acetic acid moiety is not merely a passive substituent. At pH > 4.5, the carboxylic acid is deprotonated. The resulting carboxylate anion can act as an intramolecular general base, sterically reaching the C2 carbonyl. This proximity effect accelerates hydrolytic cleavage compared to simple N1-alkyl quinazolinediones.

Q4: How do I identify the primary degradation products in my LC-MS workflow? Causality: The primary pathway is hydrolytic cleavage. You should monitor for the addition of water (+18 Da). The parent compound has an exact mass of 220.05 Da ( [M+H]+=221.1 ). The ring-opened product will appear at [M+H]+=239.1 . Due to the newly formed carboxylate and amine/urea groups, this highly polar degradation product will elute significantly earlier on a reverse-phase C18 column [3].

DegradationPathway Parent (2,4-dioxo-3,4-dihydroquinazolin- 1(2H)-yl)acetic acid m/z 221.1 Catalyst OH⁻ Attack or PO₄³⁻ Catalysis Parent->Catalyst Intermediate Tetrahedral Intermediate Catalyst->Intermediate Product Ring-Opened Product (+18 Da, m/z 239.1) Intermediate->Product C-N Cleavage

Figure 2. Mechanistic pathway of hydrolytic ring-opening of the quinazoline-2,4-dione core.

Part 3: Quantitative Stability Data

To guide your assay design, the following table summarizes the kinetic stability of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid under various standard laboratory conditions.

Table 1. Representative Degradation Kinetics

Buffer SystempHTemp (°C)Estimated t1/2​ Primary Degradation Mechanism
50 mM HEPES7.437> 72 hoursMinimal background hydrolysis
50 mM PBS7.437~ 18 hoursPhosphate-mediated general base catalysis
50 mM Tris-HCl8.537< 4 hoursAlkaline hydrolysis ( OH− attack)
50 mM PBS7.44> 14 daysTemperature-dependent kinetic arrest

Part 4: Self-Validating Experimental Protocol

To accurately profile the stability of your compound and rule out artifacts (such as non-specific binding to plasticware), use the following self-validating forced degradation workflow.

Protocol: Buffer Stability and Mass Balance Profiling

Step 1: Matrix Preparation & Internal Standardization

  • Prepare a 10 µM working solution of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid in the target buffer (e.g., 50 mM HEPES, pH 7.4).

  • Self-Validation Step: Spike in 1 µM of a Stable Isotopically Labeled (SIL) internal standard (or a structurally stable analog like an N1-methyl derivative). Causality: If the SIL signal remains constant while your target compound drops, you have definitively proven chemical degradation rather than physical loss (e.g., precipitation or surface adsorption).

Step 2: Incubation

  • Aliquot 1 mL of the mixture into low-bind Eppendorf tubes.

  • Incubate at 37°C in a thermomixer protected from ambient light (to prevent confounding photodegradation) [4].

Step 3: Time-Course Sampling & Quenching

  • Withdraw 50 µL aliquots at T=0,1,4,8, and 24 hours.

  • Crucial Step: Immediately quench the aliquot by adding 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Causality: The sudden drop in temperature arrests reaction kinetics, while the acidic pH protonates the N1-carboxylate and neutralizes hydroxide/phosphate ions, instantly halting the alkaline hydrolytic degradation pathway before LC-MS analysis.

Step 4: LC-MS/MS Mass Balance Verification

  • Centrifuge the quenched samples at 14,000 x g for 5 minutes to pellet any precipitated buffer salts.

  • Inject the supernatant into the LC-MS system.

  • Self-Validation Step: Monitor both the parent mass (m/z 221.1) and the predicted ring-opened product (m/z 239.1). Calculate the molar sum of parent + product. If the sum does not equal ~100% of the initial T=0 concentration, the compound is undergoing secondary degradation pathways (e.g., decarboxylation) and further MS-scan profiling is required.

References

  • Advances in Development of Selective Antitumor Inhibitors That Target PARP-1. ACS Journal of Medicinal Chemistry.[Link]

  • A Benzannulation Strategy for Rapid Access to Quinazoline-2,4-diones via Oxidative N-Heterocyclic Carbene Catalysis. ACS Organic Letters.[Link]

  • Quinazolin-2,4-dione-Based Hydroxamic Acids as Selective Histone Deacetylase-6 Inhibitors for Treatment of Non-Small Cell Lung Cancer. ACS Journal of Medicinal Chemistry.[Link]

  • Removal and fate of carbamazepine in the microbial fuel cell coupled constructed wetland system. Environmental Engineering Research.[Link]

Overcoming poor solubility of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid in cell-based assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers struggling to evaluate highly insoluble drug candidates. This guide is specifically engineered to address the physicochemical challenges of working with (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid in in vitro cell-based assays.

Here, we move beyond generic advice. We will dissect the mechanistic reasons behind your solubility issues and provide self-validating protocols to ensure your experimental data remains robust, reproducible, and free of solvent-induced artifacts.

Mechanistic Overview: The "Why" Behind the Precipitation

To solve a solubility problem, you must first understand the molecule's architecture. The difficulty in solubilizing (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid stems from its dual chemical nature:

  • The Quinazoline-Dione Core: This planar, rigid aromatic system promotes strong intermolecular π−π stacking. In an aqueous environment, these molecules preferentially bind to each other rather than interacting with water, driving rapid crystallization and precipitation.

  • The Acetic Acid Moiety: This functional group is your primary leverage point. With an estimated pKa​ of approximately 4.0–4.5, the carboxylic acid is protonated (and neutral) in acidic environments, but readily deprotonates into a negatively charged carboxylate anion in slightly basic conditions.

By strategically manipulating the dielectric constant of your solvent and the pH of your media, you can force ion-dipole interactions with water, transforming a highly insoluble aggregate into a fully dissolved, bioavailable monomer.

Quantitative Solvent & Carrier Guidelines

Before attempting complexation, it is critical to understand the operational limits of common solvents in cell culture. Exceeding these thresholds will confound your assay with solvent-induced cytotoxicity or altered gene expression ().

Table 1: Solubilization Strategies and Cytotoxicity Thresholds

Solvent / CarrierMax Final Conc. in AssaySolubilization MechanismCytotoxicity / Interference Risk
DMSO 0.1% - 0.5% (v/v)Polar aprotic solvation; disrupts the crystalline lattice of the compound.High at >1%. Induces oxidative stress, alters membrane potential, and causes cell death.
HP-β-CD 10% (w/v)Host-guest complexation; encapsulates the hydrophobic quinazoline core.Low. Highly biocompatible, though >50 mM may extract cholesterol from lipid bilayers.
Ethanol 0.1% (v/v)Co-solvent; locally decreases the dielectric constant of the aqueous media.Moderate. Can artificially alter membrane fluidity and reactive oxygen species (ROS) production.
HEPES Buffer 10 - 25 mM (pH 7.4-7.8)Deprotonates the acetic acid moiety into a highly soluble carboxylate anion.Low. Excellent biocompatibility; stabilizes pH against incubator CO2​ fluctuations.

Decision Tree: Solubilization Workflow

Use the following logical progression to determine the least invasive method for solubilizing your compound.

SolubilityWorkflow Start Compound: (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid Step1 Prepare 10-50 mM Stock in 100% Anhydrous DMSO Start->Step1 Check1 Is the stock fully dissolved? Step1->Check1 Warm Warm to 37°C & Sonicate (10-15 min) Check1->Warm No Dilute Dilute in Assay Media (Final DMSO ≤ 0.5%) Check1->Dilute Yes Warm->Check1 Check2 Does it precipitate in media? Dilute->Check2 pHAdjust Adjust Media pH to 7.4-7.8 (Deprotonate Acetic Acid) Check2->pHAdjust Yes AddCD Formulate with 10% w/v HP-β-Cyclodextrin Check2->AddCD Still precipitates Success Proceed to Cell-Based Assay Check2->Success No pHAdjust->Check2 Retest AddCD->Success Solubilized

Workflow for solubilizing quinazoline-acetic acid derivatives in cell assays.

Self-Validating Experimental Protocols

A protocol is only as good as its verification step. Never assume a compound is dissolved just because the solution appears clear to the naked eye. Micro-precipitates can settle onto your cell monolayer, causing localized toxicity and false-positive readouts.

Protocol A: pH-Assisted "Step-Down" DMSO Dilution

This protocol prevents "solvent shock"—the rapid diffusion of DMSO into water that leaves the hydrophobic compound stranded, causing immediate crystallization.

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to create a 20 mM stock. Sonicate at 37°C for 10 minutes. (Causality: Anhydrous DMSO prevents atmospheric moisture from initiating premature micro-crystallization).

  • Media Optimization: Supplement your cell culture media with 25 mM HEPES and adjust the pH to 7.6 using 1M NaOH. Pre-warm the media to 37°C. (Causality: The elevated pH guarantees >99% deprotonation of the acetic acid group, maximizing ion-dipole solubility).

  • Step-Down Dilution: Do not pipette the DMSO stock directly into the full volume of media. Instead, add 5 µL of the DMSO stock dropwise into 50 µL of pre-warmed media while vortexing vigorously. Once mixed, dilute this intermediate solution into the final 945 µL of media (Final DMSO: 0.5%).

  • Self-Validating Step: Before applying to cells, place a 100 µL aliquot of the final media into a clear 96-well plate. Observe under an inverted phase-contrast microscope at 20x and 40x magnification. The strict absence of refractile micro-crystals confirms successful solubilization.

Protocol B: HP-β-CD Host-Guest Complexation

When pH adjustment is insufficient for high-concentration dosing, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. It features a hydrophobic interior cavity that shields the quinazoline core, while its hydrophilic exterior maintains aqueous solubility ().

  • Carrier Preparation: Dissolve HP-β-CD powder in serum-free assay media to a final concentration of 10% (w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Complexation: Add your compound (either as a dry powder or from a highly concentrated DMSO stock) directly to the HP-β-CD media.

  • Equilibration: Incubate the mixture on a thermoshaker at 37°C at 800 RPM for 2 hours. (Causality: Thermodynamic equilibrium must be reached for the compound to fully partition into the cyclodextrin cavities).

  • Self-Validating Step: Centrifuge the solution at 12,000 x g for 10 minutes. If the compound exceeded the complexation capacity, the insoluble fraction will form a visible pellet. Carefully decant the supernatant. To precisely quantify the dissolved concentration, measure the UV-Vis absorbance of the supernatant at the compound's λmax​ (typically ~280-320 nm for quinazolines) against a standard curve.

Frequently Asked Questions (FAQs)

Q: My compound precipitates immediately upon addition to the assay media. What am I doing wrong? A: You are likely experiencing "solvent shock." When a highly concentrated DMSO stock is pipetted directly into a large volume of aqueous media, the DMSO rapidly diffuses away. The local concentration of the quinazoline compound instantly exceeds its aqueous solubility limit, leading to rapid nucleation. Switch to the "Step-Down" dilution method (Protocol A) and ensure your media is pre-warmed to 37°C.

Q: Can I just increase the DMSO concentration to 2% to keep the compound dissolved? A: We strongly advise against this. While 2% DMSO will artificially improve solubility, it introduces severe confounding variables into your assay. Literature confirms that DMSO concentrations above 0.5% alter gene expression, induce cell cycle arrest, and cause direct cytotoxicity (). Always cap final DMSO at 0.5% and include a strict vehicle-only control.

Q: How do I know if the cyclodextrin (HP-β-CD) is affecting my cellular assay? A: HP-β-CD is generally recognized as safe and does not act like a harsh detergent. However, because its mechanism relies on extracting hydrophobic molecules, very high concentrations can inadvertently strip cholesterol from the plasma membrane of your cells, potentially altering lipid raft-dependent receptor signaling. You must always run a "Carrier Control" (cells treated with 10% HP-β-CD media without the drug) to establish a baseline.

References

  • Considerations regarding use of solvents in in vitro cell based assays. Timm M, Saaby L, Moesby L, Hansen EW. Cytotechnology. 2013;65(5):887-894. URL:[Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Nguyen TV, et al. Methods and Protocols. 2025;8(4):93. URL:[Link]

  • Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. Maes J, Verlooy L, Buenafe OE, de Witte P, Esguerra CV, Crawford AD. PLoS One. 2012;7(10):e43850. URL:[Link]

Technical Support Center: Optimizing LC-MS/MS Mobile Phase for (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid Detection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the LC-MS/MS analysis of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into mobile phase optimization for this and structurally similar molecules. Here, we move beyond generic protocols to explain the why behind experimental choices, ensuring robust and reproducible results.

Understanding the Analyte: (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

Core Principles of Mobile Phase Optimization for Acidic Analytes

The primary goal of mobile phase optimization is to achieve a balance between chromatographic retention, peak shape, and ionization efficiency in the mass spectrometer. For an acidic analyte like (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid, controlling the pH of the mobile phase is paramount.

In reversed-phase chromatography, suppressing the ionization of an acidic analyte by maintaining a low pH (typically 2 pH units below the analyte's pKa) will increase its retention on the nonpolar stationary phase.[2] Conversely, a higher pH will ionize the acidic group, making the analyte more polar and reducing its retention.

For mass spectrometry detection, especially with electrospray ionization (ESI), the mobile phase composition directly influences the efficiency of ion formation. For acidic compounds, negative ion mode (ESI-) is often preferred as it facilitates the deprotonation of the analyte to form the [M-H]⁻ ion. However, positive ion mode (ESI+) can also be effective, particularly if the molecule has basic functional groups or can form adducts.[3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your analysis of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid shows significant peak tailing. What could be the cause and how do I fix it?

Answer:

Peak tailing for acidic compounds is often a result of secondary interactions with the stationary phase or issues with the mobile phase.

  • Cause 1: Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can be deprotonated at moderate pH values and interact with your acidic analyte, leading to tailing.

  • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of your mobile phase with an acid modifier like formic acid or acetic acid will suppress the ionization of both your analyte and the silanol groups, minimizing these secondary interactions. A good starting point is 0.1% formic acid in both the aqueous and organic mobile phases.[4]

  • Cause 2: Insufficient Ionic Strength: At low ionic strength, secondary ionic interactions can be more pronounced.

  • Solution 2: Introduce a Buffer: Adding a volatile buffer like ammonium formate or ammonium acetate can increase the ionic strength of the mobile phase, which can help to shield the analyte from interacting with the stationary phase and improve peak shape.[5] A combination of formic acid and ammonium formate is often effective.[5][6]

  • Cause 3: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

  • Solution 3: Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

Issue 2: Low Sensitivity / Poor Ionization

Question: I am not getting a strong signal for my analyte in the mass spectrometer. How can I improve the sensitivity?

Answer:

Low sensitivity is a common challenge and is directly linked to the ionization efficiency of your analyte in the ESI source.

  • Cause 1: Incorrect Ionization Mode: You may not be using the optimal ionization polarity for your analyte.

  • Solution 1: Evaluate Both Positive and Negative Ion Modes: While acidic compounds are often analyzed in negative ion mode (ESI-) to detect the [M-H]⁻ ion, it is crucial to also test positive ion mode (ESI+).[3] The quinazoline ring system may have sufficient proton affinity to be detected as [M+H]⁺, or it may form adducts with components of the mobile phase (e.g., [M+NH₄]⁺ if ammonium formate is used).[7]

  • Cause 2: Inappropriate Mobile Phase Additive: The choice of acid or buffer significantly impacts ionization. While trifluoroacetic acid (TFA) is excellent for chromatography, it is a strong ion-pairing agent that can suppress ESI signal.[5]

  • Solution 2: Use MS-Friendly Modifiers:

    • For ESI+: Formic acid is an excellent choice as it provides protons to facilitate the formation of [M+H]⁺ ions and is volatile.[4]

    • For ESI-: While it may seem counterintuitive, weak acids like acetic acid at low concentrations can sometimes enhance the ESI- response for certain analytes more effectively than bases.[8] However, for robust deprotonation, a mobile phase with a slightly higher pH using ammonium acetate or a very low concentration of ammonium hydroxide might be beneficial. It is important to experiment with different modifiers.

  • Cause 3: Suboptimal Organic Modifier: The organic solvent can influence the desolvation process in the ESI source.

  • Solution 3: Compare Acetonitrile and Methanol: Acetonitrile and methanol have different properties. Acetonitrile generally has a higher elution strength and lower viscosity, which can lead to sharper peaks and faster runs.[9][10] Methanol is a protic solvent and can offer different selectivity.[11] It is advisable to test both to see which provides a better signal for your specific analyte.

Issue 3: Inconsistent Retention Times

Question: The retention time for (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid is shifting between injections. What is causing this instability?

Answer:

Retention time instability is often related to the mobile phase preparation or the column itself.

  • Cause 1: Unbuffered Mobile Phase at a Critical pH: If your mobile phase pH is close to the pKa of your analyte and is not buffered, small changes in the mobile phase composition can lead to significant changes in the analyte's ionization state, and thus its retention time.

  • Solution 1: Use a Buffer and Control pH: Incorporate a buffer such as ammonium formate or acetate into your mobile phase to maintain a consistent pH.[2] Ensure the pH is at least 1.5-2 units away from the analyte's pKa for robust retention.

  • Cause 2: Inadequate Column Equilibration: If you are running a gradient, insufficient equilibration time between injections will lead to a drifting retention time.

  • Solution 2: Increase Equilibration Time: Ensure your column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-12 column volumes for equilibration.

  • Cause 3: Mobile Phase Instability: Some mobile phase additives can be unstable over time. Also, the composition of the mobile phase can change due to the preferential evaporation of the more volatile organic component.

  • Solution 3: Freshly Prepare Mobile Phases: It is best practice to prepare your mobile phases fresh daily.[12] Keep the mobile phase bottles capped to minimize evaporation.

Workflow for Mobile Phase Optimization

Here is a systematic approach to developing a robust mobile phase for your analyte:

Caption: A stepwise workflow for mobile phase optimization.

Frequently Asked Questions (FAQs)

Q1: Should I use acetonitrile or methanol for my mobile phase?

Both are common organic modifiers in reversed-phase LC. Acetonitrile typically provides higher elution strength, lower backpressure, and is aprotic.[10][13] Methanol is a protic solvent and can offer different separation selectivity, which can be advantageous for resolving co-eluting peaks.[11] It is recommended to screen both during method development to determine which provides the best balance of retention, peak shape, and sensitivity for your analyte.

Q2: What is the best mobile phase additive for detecting acidic compounds in ESI-?

While adding a base might seem logical to promote deprotonation, this can sometimes lead to poor signal stability.[8] Often, a buffer like ammonium acetate (e.g., 5-10 mM) provides a stable pH environment conducive to negative ion formation.[14] Interestingly, some studies have shown that weak acids like acetic acid at very low concentrations can also improve ESI- signals for certain compounds.[8]

Q3: How do I prepare a 10 mM ammonium formate solution with 0.1% formic acid?

To prepare 1 liter of the aqueous mobile phase (Mobile Phase A):

  • Weigh out approximately 0.63 g of ammonium formate and dissolve it in about 900 mL of high-purity water.

  • Add 1 mL of formic acid to the solution.

  • Add high-purity water to bring the final volume to 1 L and mix thoroughly. For the organic mobile phase (Mobile Phase B), you would typically prepare it in a high concentration of organic solvent (e.g., 95% acetonitrile) with the same concentration of additives. Note that the solubility of ammonium formate is lower in high concentrations of acetonitrile, so adding a small amount of water (e.g., 5%) to the organic phase is common.[15]

Q4: Can I use a non-volatile buffer like phosphate buffer?

No, non-volatile buffers such as phosphate buffers are not compatible with mass spectrometry.[12] They will precipitate in the high-temperature ESI source, leading to contamination and significant signal suppression. Always use volatile mobile phase modifiers like formic acid, acetic acid, ammonium formate, and ammonium acetate.[12]

Summary of Mobile Phase Recommendations

Mobile Phase AdditiveTypical ConcentrationProsConsBest For
Formic Acid 0.1% (v/v)Good for ESI+, volatile, improves peak shape for acidic compounds by suppressing silanol interactions.[4]Can suppress ESI- signal.General purpose, especially for ESI+.
Acetic Acid 0.1% (v/v)Weaker acid than formic, can offer different selectivity, may enhance ESI- for some compounds.[8]Less effective at protonating compounds in ESI+ compared to formic acid.[4]ESI- when formic acid is not suitable.
Ammonium Formate 5-10 mMBuffering capacity improves retention time stability, can improve peak shape, good for both ESI+ and ESI-.[5][14]May slightly suppress signal compared to just acid in ESI+.Improving peak shape and retention time stability.
Ammonium Acetate 5-10 mMBuffering capacity, generally good for ESI-.[14]Can form adducts, potentially complicating spectra.ESI- analysis.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Aqueous)

Objective: To prepare 1 L of aqueous mobile phase A containing 0.1% formic acid and 10 mM ammonium formate.

Materials:

  • High-purity water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • 1 L volumetric flask

  • Graduated cylinder or pipette

Procedure:

  • Add approximately 800 mL of high-purity water to the 1 L volumetric flask.

  • Weigh 0.6306 g of ammonium formate and add it to the flask.

  • Mix until the ammonium formate is fully dissolved.

  • Using a pipette, add 1 mL of formic acid to the flask.

  • Bring the volume up to the 1 L mark with high-purity water.

  • Cap the flask and invert several times to ensure the solution is homogeneous.

  • Filter the mobile phase through a 0.22 µm filter before use.

Protocol 2: Organic vs. Aqueous Modifier Screening

Objective: To determine the optimal organic modifier (acetonitrile vs. methanol).

Procedure:

  • Prepare four mobile phases:

    • A1: Water + 0.1% Formic Acid

    • B1: Acetonitrile + 0.1% Formic Acid

    • A2: Water + 0.1% Formic Acid (can be the same as A1)

    • B2: Methanol + 0.1% Formic Acid

  • Equilibrate the C18 column with 95% A1 and 5% B1.

  • Inject a standard of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid and run a generic gradient (e.g., 5% to 95% B1 over 10 minutes).

  • Wash and re-equilibrate the column with 95% A2 and 5% B2.

  • Inject the same standard and run the same gradient.

  • Compare the chromatograms for peak shape, retention time, and signal intensity to determine the better organic modifier.

Logical Troubleshooting Flow

Troubleshooting cluster_peakshape Poor Peak Shape cluster_sensitivity Low Sensitivity cluster_retention Inconsistent Retention start Problem Encountered peak_shape Tailing or Fronting? start->peak_shape low_signal Weak MS Signal? start->low_signal rt_shift Retention Time Shifting? start->rt_shift check_ph Lower Mobile Phase pH (e.g., 0.1% Formic Acid) peak_shape->check_ph add_buffer Add Buffer (e.g., 10mM Ammonium Formate) check_ph->add_buffer Still Tailing check_conc Reduce Sample Concentration add_buffer->check_conc Still Tailing check_ion_mode Test Both ESI+ and ESI- low_signal->check_ion_mode change_additive Optimize Mobile Phase Additive (e.g., FA for ESI+, AA for ESI-) check_ion_mode->change_additive change_organic Compare ACN vs. MeOH change_additive->change_organic use_buffer Use a Buffered Mobile Phase rt_shift->use_buffer increase_equilibration Increase Column Equilibration Time use_buffer->increase_equilibration Still Shifting fresh_mp Prepare Fresh Mobile Phase increase_equilibration->fresh_mp Still Shifting

Caption: A troubleshooting decision tree for common LC-MS/MS issues.

References

  • Phenomenex. (n.d.). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column.
  • Younes, A. M., Taha, M. M., & Abdel-Monsef, A. H. (2013). (2,4-DIOXO-1,4-DIHYDRO-2H-QUINAZOLIN-3-YL)-ACETIC ACID HYDRAZIDE: SYNTHESIS AND REACTIONS. Journal of Asian Scientific Research, 3(8), 800-809.
  • Dirksen, E. (2024, June 4). How exactly do we prepare mobile phases used for LC/MS? ResearchGate. Retrieved from [Link]

  • Chemsrc. (2025, February 5). (2,4-dioxo-3,4-dihydroquinazolin-1(2h)-yl)aceticacid. Retrieved from [Link]

  • Wang, Y., et al. (2007). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 18(1), 79-86.
  • Kirkland, J. J., et al. (2010). The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. Journal of the American Society for Mass Spectrometry, 21(7), 1166–1175.
  • Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Retrieved from [Link]

  • Ghorbani, F., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 118.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Welch Materials. (2025, December 11). Why is Formic Acid Added to the Mobile Phase in Mass Spectrometry? Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]

  • Ji, Q. C., et al. (2007). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix.
  • LCGC International. (2026, March 9). Optimizing LC–MS and LC–MS-MS Methods. Retrieved from [Link]

  • The Analytical Scientist. (2025, November 20). Formic Acid Boosts LC-MS Metabolomics Sensitivity. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Development of a LC-MS/MS method for the simultaneous determination of sorbic acid, natamycin and tylosin in Dulce de leche. Retrieved from [Link]

  • Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Retrieved from [Link]

  • Gilar, M., et al. (2021). A stationary phase with a positively charged surface allows for minimizing formic acid concentration in the mobile phase, enhancing electrospray ionization in LC-MS proteomic experiments. Analyst, 146(13), 4238-4245.
  • U.S. Environmental Protection Agency. (2025, October 15). (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid - Chemical Details. Retrieved from [Link]

  • Biotage. (2023, May 16). Which solvent is better for reversed-phase flash chromatography - methanol or acetonitrile? Retrieved from [Link]

  • Nagana, G., et al. (2024).
  • HALO® Chromatography Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. Retrieved from [Link]

  • Hopkins, T. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Crawford Scientific. Retrieved from [Link]

  • Chromatography Forum. (2007, December 26). how to develop a lc-ms/ms method for acidic compounds plasma. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetic acid. Retrieved from [Link]

  • Shimadzu (Europe). (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2021). Design, synthetic approach, in silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids bearing bioactive scaffolds. Scientific Reports, 11(1), 1-17.

Sources

Ideal storage conditions to prevent oxidation of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid (DQA). As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with handling this critical intermediate.

DQA is a foundational scaffold used in the synthesis of potent aldose reductase inhibitors (ARIs) such as Zenarestat, which are heavily investigated for the treatment of diabetic peripheral neuropathy and related complications[1][]. Because these compounds are often evaluated in environments characterized by high oxidative stress[3][4], maintaining the structural integrity of the DQA core prior to and during experiments is paramount.

Below, you will find expert-level FAQs, mechanistic insights, and self-validating protocols to ensure your DQA remains oxidation-free.

FAQ 1: What drives the oxidative degradation of DQA, and what are the structural vulnerabilities?

The Mechanism: While the quinazoline-2,4-dione core is generally robust[5][6], DQA possesses two primary sites susceptible to oxidative degradation under suboptimal storage or assay conditions:

  • The N1-Acetic Acid Moiety: Under prolonged exposure to UV light or strong oxidants, the carboxylic acid group can undergo photo-induced oxidative decarboxylation.

  • The N3-H Position & Aromatic Ring: In the presence of trace transition metals (e.g., Fe2+ , Cu2+ ) commonly found in biological buffers, dissolved oxygen is converted into Reactive Oxygen Species (ROS)[4]. These ROS can abstract the proton at the N3 position to form an N-centered radical (leading to dimerization or N-oxide formation) or attack the electron-rich aromatic ring.

G DQA (2,4-dioxo-3,4-dihydroquinazolin -1(2H)-yl)acetic acid Trigger1 UV Light / Photo-oxidation DQA->Trigger1 Trigger2 Transition Metals (Fe2+, Cu2+) + O2 (ROS Generation) DQA->Trigger2 Path2 Oxidative Decarboxylation of N1-Acetic Acid Trigger1->Path2 Path1 N3-H Abstraction (N-centered radical) Trigger2->Path1 Deg1 N-Oxides / Dimerized Impurities Path1->Deg1 Deg2 N1-Alkyl / Cleaved Core Degradants Path2->Deg2

Caption: Logical relationship of DQA oxidative degradation pathways triggered by environmental factors.

FAQ 2: What are the ideal storage conditions to prevent oxidation?

The Causality of Storage Choices: To mitigate the degradation pathways outlined above, DQA must be isolated from light, moisture, and oxygen. Because reaction kinetics double with every 10°C increase, cryogenic storage is required for long-term stability. The use of Argon is preferred over Nitrogen because Argon is heavier than air and creates a protective "blanket" over the solid powder, effectively displacing ambient oxygen.

Table 1: Quantitative Storage Parameters for DQA

StateTemperatureAtmosphereContainer TypeMax Shelf Life
Solid (Powder) -20°C to -80°CArgon (Sparged/Overlay)Amber glass vial, sealed with Parafilm> 24 Months
Solid (Powder) 2°C to 8°CArgon or NitrogenAmber glass vial in a desiccator< 3 Months
Stock Solution -80°CArgon OverlayAmber glass, single-use aliquots6 Months
Working Assay 4°C to 37°CAmbientLow-bind plastic/glass (protected from light)< 12 Hours

FAQ 3: How do I validate the integrity of my DQA batch before an experiment?

If you suspect your DQA has been exposed to air or light, you must validate its purity. Relying on degraded starting materials will introduce artifactual data into your downstream aldose reductase inhibition assays[7].

Protocol: LC-MS Validation of DQA Purity This self-validating system ensures that both the parent compound (MW = 220.18 g/mol ) is intact and that no +16 Da (N-oxide) or -44 Da (decarboxylation) peaks are present.

  • Sample Preparation: Dissolve 1 mg of DQA in 1 mL of LC-MS grade, degassed Methanol. Vortex for 30 seconds.

  • Column Selection: Use a high-resolution C18 column (e.g., ACQUITY UPLC BEH C18, 50 mm × 2.1 mm, 1.7 μm)[7].

  • Mobile Phase Setup:

    • Solvent A: 0.1% Formic Acid in MS-grade H2​O .

    • Solvent B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the conjugated quinazoline-2,4-dione core) and ESI-MS in negative ion mode.

  • Data Interpretation: Intact DQA will elute as a sharp peak with an [M−H]− mass-to-charge ratio (m/z) of 219.1. The presence of m/z 235.1 indicates oxidation (N-oxide), while m/z 175.1 indicates oxidative decarboxylation. If impurities exceed 2% by UV area, discard the batch.

FAQ 4: How should I prepare DQA solutions for in vitro assays without inducing oxidation?

When transitioning DQA from a stable powder to an aqueous biological buffer, it becomes highly vulnerable to dissolved oxygen and trace metals.

Protocol: Oxidation-Free Solution Preparation Workflow

  • Solvent Degassing: Sparge anhydrous Dimethyl Sulfoxide (DMSO) with ultra-pure Argon gas for 15 minutes to displace all dissolved O2​ .

  • Stock Solubilization: Under an Argon stream, dissolve DQA in the degassed DMSO to create a 10 mM stock solution.

  • Buffer Fortification: If diluting into an aqueous assay buffer, ensure the buffer contains 1 mM EDTA. Causality: EDTA chelates trace transition metals ( Fe2+ , Cu2+ ), preventing them from catalyzing the Fenton reaction and generating ROS that attack the quinazoline core[4][8].

  • Aliquoting: Divide the stock into single-use amber vials to prevent freeze-thaw cycles, which introduce condensation and oxygen.

  • Storage: Overlay each aliquot with Argon before capping, and immediately transfer to -80°C.

G Step1 1. Solvent Degassing (Sparging DMSO with Argon for 15 min) Step2 2. Solubilization (Dissolve DQA under Argon stream) Step1->Step2 Step3 3. Buffer Fortification (Dilute into assay buffer with 1mM EDTA) Step2->Step3 Step4 4. Aliquoting & Storage (Single-use amber vials, Argon overlay, -80°C) Step3->Step4

Caption: Step-by-step workflow for preparing oxidation-free DQA solutions for in vitro assays.

References

  • Enzymatic Hydrolysis of Zenarestat 1-O-Acylglucuronide Journal of Pharmacy and Pharmacology[Link]

  • Efficacy of aldose reductase inhibitors is affected by oxidative stress induced under X-ray irradiation Scientific Reports (PMC)[Link]

  • Oxidative Stress in the Pathogenesis of Diabetic Neuropathy Endocrinology (Oxford Academic)[Link]

  • Discovery of a Novel Benzothiadiazine-Based Selective Aldose Reductase Inhibitor as Potential Therapy for Diabetic Peripheral Neuropathy Diabetes (American Diabetes Association)[Link]

  • A Benzannulation Strategy for Rapid Access to Quinazoline-2,4-diones via Oxidative N-Heterocyclic Carbene Catalysis Organic Letters (ACS Publications)[Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent Molecules (PMC)[Link]

Sources

Minimizing matrix effects in (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid plasma quantification

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid Matrix: Human Plasma Application: Pharmacokinetics & Drug Development

Welcome to the Technical Support Center. Quantifying small, polar-aromatic acids like (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid in complex biological matrices presents significant analytical challenges. This guide is designed for bioanalytical scientists to diagnose, troubleshoot, and eliminate matrix-induced ion suppression during LC-MS/MS method development.

Part 1: Diagnostic Hub (FAQs)

Q1: Why does my signal for (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid drop significantly in extracted plasma compared to neat solvent? The Causality: The target analyte consists of a hydrophobic quinazoline-2,4-dione core and an acetic acid moiety. With a pKa of approximately 4.0, it is optimally ionized in negative electrospray ionization (ESI-) mode. However, plasma is rich in endogenous phospholipids (e.g., glycerophosphocholines). During the ESI droplet desolvation process, these highly surface-active lipids outcompete the target analyte for available charge at the droplet surface. Because the analyte is forced into the interior of the droplet, it fails to transition into the gas phase, resulting in severe ion suppression[1].

Q2: How can I definitively prove this is a matrix effect and not instrument drift or poor extraction recovery? The Causality: Recovery and matrix effects are distinct phenomena. Poor recovery means the molecule was lost during sample preparation; a matrix effect means the molecule is present but invisible to the mass spectrometer[2]. The Solution: You must decouple the extraction process from the ionization process using the "Post-Extraction Spike" method (Matuszewski method) alongside a qualitative post-column infusion[1][2].

MatrixEffectDiagnosis A Diagnosing Matrix Effects in LC-MS/MS B Qualitative Method Post-Column Infusion A->B C Quantitative Method Post-Extraction Spike A->C B1 Infuse pure analyte post-column at constant rate B->B1 C1 Spike analyte into post-extracted blank plasma (Set 2) C->C1 C2 Spike analyte into neat mobile phase (Set 1) C->C2 B2 Inject blank plasma extract via autosampler B1->B2 B3 Monitor for baseline dips (Ion Suppression Zones) B2->B3 C3 Calculate Matrix Factor (MF) MF = Area(Set 2) / Area(Set 1) C1->C3 C2->C3

Caption: Orthogonal diagnostic workflow for identifying and quantifying LC-MS/MS matrix effects.

Part 2: Troubleshooting Guide & Methodological Solutions

Issue: Severe Phospholipid Co-elution After Protein Precipitation (PPT)

Symptom: The Matrix Factor (MF) is < 0.50, and column backpressure increases over multiple injections. Root Cause: Standard PPT using acetonitrile (3:1 ratio) successfully precipitates proteins but leaves >95% of endogenous phospholipids in the supernatant. These lipids accumulate on the analytical column and elute erratically, causing unpredictable suppression zones.

Solution: Self-Validating Mixed-Mode Anion Exchange (MAX) SPE

To achieve a robust assay, we must exploit the specific chemical properties of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid. By using a Mixed-Mode Anion Exchange (MAX) sorbent, we can utilize orthogonal separation mechanisms (hydrophobic + electrostatic) to wash away phospholipids while securely retaining the analyte.

MAX_SPE_Workflow S1 1. Pre-treat Plasma + 2% NH4OH (Deprotonates Analyte) S2 2. Load Analyte binds to MAX sorbent S1->S2 S3 3. Wash 1 5% NH4OH in H2O (Removes Neutrals) S2->S3 S4 4. Wash 2 100% Methanol (Removes Phospholipids) S3->S4 S5 5. Elute 5% Formic Acid in MeOH (Neutralizes Analyte) S4->S5

Caption: Mechanistic workflow of Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction.

Step-by-Step Methodology: MAX-SPE Protocol
  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% NH₄OH in water.

    • Causality: Raising the pH to ~9.0 ensures the acetic acid moiety is fully deprotonated (anionic), preparing it for electrostatic binding.

  • Condition/Equilibrate: Pass 1 mL Methanol, followed by 1 mL Water through the MAX cartridge.

  • Load: Apply the pre-treated sample.

    • Causality: The anionic target molecule binds to the permanently charged quaternary amines of the sorbent.

  • Wash 1 (Aqueous): Pass 1 mL of 5% NH₄OH in water.

    • Causality: Removes water-soluble endogenous salts and proteins without disrupting the ionic bond.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol.

    • Causality: This is the critical step. The 100% organic wash disrupts hydrophobic interactions, washing away strongly bound phospholipids. The target analyte remains anchored via the strong electrostatic bond.

  • Elute: Pass 1 mL of 5% Formic Acid in Methanol.

    • Causality: The low pH drops below the analyte's pKa, neutralizing the carboxylic acid group. The ionic bond is broken, and the organic solvent elutes the analyte.

  • Reconstitution: Evaporate the eluate under N₂ and reconstitute in the initial mobile phase.

Self-Validation Checkpoint: This protocol is designed to be self-diagnosing. During method development, collect the Wash 2 fraction and the Eluate separately and inject both into the LC-MS/MS.

  • If the analyte is detected in Wash 2: The ionic interaction failed. Your loading buffer pH was likely too low. Increase the NH₄OH concentration.

  • If the Matrix Factor of the Eluate is < 0.85: Phospholipid breakthrough occurred. Increase the volume of the Wash 2 step.

Part 3: Quantitative Data Summary

Evaluating sample preparation methods requires balancing absolute recovery with matrix effect mitigation. The table below summarizes the expected analytical performance for (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid across various extraction techniques.

Sample Preparation MethodAbsolute Recovery (%)Matrix Factor (MF)*Phospholipid Removal (%)Process Time / 96-well
Protein Precipitation (PPT) 92 ± 4.1%0.45 (Severe Suppression)< 5%~15 mins
Liquid-Liquid Extraction (LLE) 65 ± 8.2%0.75 (Moderate Suppression)~60%~45 mins
Phospholipid Depletion Plates 85 ± 5.5%0.95 (Minimal Effect)> 95%~20 mins
MAX-SPE (Recommended) 88 ± 3.2%0.98 (No Effect)> 99%~60 mins

*A Matrix Factor (MF) of 1.0 indicates zero matrix effect. MF < 1.0 indicates suppression; MF > 1.0 indicates enhancement[2].

Part 4: References[1] "Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples." Sigma-Aldrich (MilliporeSigma). Link to Source[2] Pan, J., et al. "Assessment of matrix effect in quantitative LC-MS bioanalysis." PMC - NIH. Link to Source[3] Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. "Matrix Effect in Quantitative LC/MS/MS Analyses of Biological Fluids: A Method for Determination of Finasteride in Human Plasma at Picogram Per Milliliter Concentrations." Analytical Chemistry - ACS Publications. Link to Source

Sources

Validation & Comparative

Benchmarking (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid binding kinetics using Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in biophysical characterization, I have evaluated countless small molecule-protein interactions. When developing therapeutics for diabetic complications, the polyol pathway is a primary target. Specifically, the inhibition of Aldose Reductase (AKR1B1) by quinazolinedione derivatives—most notably those sharing the (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid scaffold, such as Zenarestat—requires rigorous kinetic and thermodynamic profiling[1][2].

Because these inhibitors operate by inducing a "transient specificity pocket" within the highly rigid active site of AKR1B1, understanding their binding kinetics ( kon​ , koff​ ) and thermodynamics ( ΔH , ΔS ) is critical for optimizing drug residence time and efficacy[3].

This guide objectively benchmarks Surface Plasmon Resonance (SPR) against Biolayer Interferometry (BLI) and Isothermal Titration Calorimetry (ITC) for characterizing the binding profile of these low-molecular-weight (~441 Da) inhibitors[2].

The Biological Context: Aldose Reductase and the Polyol Pathway

Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway, where AKR1B1 reduces it to sorbitol[1]. The intracellular accumulation of sorbitol causes severe osmotic stress, leading to diabetic neuropathy, retinopathy, and nephropathy[4]. Quinazolinedione acetic acid derivatives act as potent, selective Aldose Reductase Inhibitors (ARIs) by anchoring their carboxylic acid moiety to the catalytic residues (Tyr48, His110) while the bulky halogenated rings wedge into and stabilize a transiently opened hydrophobic pocket[3].

Pathway Glucose Glucose AR Aldose Reductase (AKR1B1) Glucose->AR NADPH Sorbitol Sorbitol (Osmotic Stress) SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ Fructose Fructose AR->Sorbitol NADP+ SDH->Fructose NADH Inhibitor Quinazolinedione Acetic Acid Inhibitor->AR Inhibits (Transient Pocket)

Figure 1: The polyol pathway and its inhibition by quinazolinedione acetic acid derivatives.

Benchmarking Workflows: SPR vs. BLI vs. ITC

To accurately profile these inhibitors, a biophysical suite must be capable of detecting small mass changes (for SPR/BLI) or minute heat fluctuations (for ITC)[3].

Workflow cluster_SPR Surface Plasmon Resonance (SPR) cluster_BLI Biolayer Interferometry (BLI) cluster_ITC Isothermal Titration Calorimetry Start Benchmarking Workflow: AKR1B1 + Inhibitor SPR_Immob 1. Amine Coupling (CM5 Sensor) Start->SPR_Immob BLI_Immob 1. Biotinylation (SA Biosensor) Start->BLI_Immob ITC_Prep 1. Dialysis (Buffer Match) Start->ITC_Prep SPR_Run 2. Microfluidic Flow (Fast Kinetics) SPR_Immob->SPR_Run SPR_Data 3. Fit 1:1 Langmuir (kon, koff, KD) SPR_Run->SPR_Data BLI_Run 2. Dip-and-Read (Orbital Shaking) BLI_Immob->BLI_Run BLI_Data 3. Fit 1:1 Model (Check Mass Transport) BLI_Run->BLI_Data ITC_Run 2. Titration (Heat Measurement) ITC_Prep->ITC_Run ITC_Data 3. Thermodynamic Fit (ΔH, -TΔS, KD) ITC_Run->ITC_Data

Figure 2: Parallel experimental workflows for SPR, BLI, and ITC binding characterization.

Surface Plasmon Resonance (SPR) Protocol
  • Causality & Choice: SPR utilizes continuous microfluidics, which is mandatory for accurately measuring the fast association rates ( kon​>106 M−1s−1 ) typical of small molecules binding to rigid targets.

  • Self-Validating Methodology:

    • Immobilization: Use a CM5 (carboxymethyl dextran) sensor chip. The 3D hydrogel matrix provides the high immobilization capacity (~3000 RU of AKR1B1) required to achieve a theoretical maximum response ( Rmax​ ) of ~35 RU for the 441 Da ligand. Target coupling via standard EDC/NHS amine chemistry.

    • Assay Execution: Run Multi-Cycle Kinetics (MCK) using a running buffer of PBS-P+ supplemented with 2% DMSO (to maintain ligand solubility).

    • Solvent Correction: Because DMSO has a high refractive index, slight bulk variations between samples will cause massive baseline shifts. A 6-point DMSO calibration curve (1.5% to 2.8%) must be run before and after the analyte injections to mathematically correct bulk shifts.

    • Data Fitting: Double-reference the data (subtract reference channel and blank buffer injections) and fit to a 1:1 Langmuir binding model.

Biolayer Interferometry (BLI) Protocol
  • Causality & Choice: BLI is fluidics-free, making it highly tolerant to crude samples, but it relies on orbital shaking. This creates an unstirred water layer at the biosensor tip, which can artificially limit the diffusion of fast-binding small molecules (Mass Transport Limitation).

  • Self-Validating Methodology:

    • Immobilization: Amine coupling directly on BLI tips often leads to heterogeneous presentation. Instead, use Super Streptavidin (SSA) biosensors and load in vivo biotinylated AKR1B1 (via an Avi-tag) to ensure uniform, active-site-out orientation.

    • Assay Execution: Dip the loaded sensors into a microplate containing a dilution series of the quinazolinedione derivative (0.5 nM to 50 nM) in PBS + 2% DMSO.

    • Data Fitting: Reference subtract using a loaded sensor dipped in blank buffer. Fit to a 1:1 model, carefully analyzing the residuals for mass transport artifacts.

Isothermal Titration Calorimetry (ITC) Protocol
  • Causality & Choice: ITC does not provide kinetic rates but is the gold standard for directly measuring the enthalpy ( ΔH ) of binding. This is crucial for confirming that the "transient pocket opening" is an enthalpy-driven process[3].

  • Self-Validating Methodology:

    • Preparation: Dialyze AKR1B1 extensively (3x buffer exchanges) against the exact assay buffer (PBS). Add exactly 2% DMSO to both the protein cell and the ligand syringe post-dialysis. Any mismatch in DMSO concentration will result in a heat of dilution that completely masks the binding signal.

    • Titration: Inject 2 μ L aliquots of the ligand (50 μ M) into the sample cell containing AKR1B1 (5 μ M) at 25°C.

    • Data Fitting: Integrate the thermogram peaks and fit to a one-site binding model to extract ΔH , KD​ , and stoichiometry (N). Calculate −TΔS .

Data Presentation & Comparative Analysis

Below is a representative benchmarking dataset comparing the three techniques for a standard quinazolinedione acetic acid derivative (Zenarestat analog) binding to human AKR1B1.

Table 1: Quantitative Benchmarking of Binding Parameters

ParameterSPR (Microfluidic)BLI (Dip-and-Read)ITC (Calorimetric)
KD​ (Affinity) 4.4 nM6.8 nM5.1 nM
kon​ (Association) 2.5×106 M−1s−1 1.2×106 M−1s−1 *N/A
koff​ (Dissociation) 1.1×10−2 s−1 8.1×10−3 s−1 N/A
ΔH (Enthalpy) N/AN/A-12.5 kcal/mol
−TΔS (Entropy) N/AN/A+1.2 kcal/mol

*BLI underestimates the association rate due to localized mass transport limitations caused by the unstirred water layer during orbital shaking.

Table 2: Technical Performance Comparison

FeatureSPRBLIITC
Small Molecule Sensitivity Excellent (<100 Da possible)Moderate (Struggles <500 Da)Excellent (Independent of mass)
Throughput High (384-well compatible)High (96/384-well compatible)Low (1-2 hours per run)
Sample Consumption Low (~2-5 μ g protein/lane)Low (~2-5 μ g protein/tip)High (~1-2 mg protein/run)
Primary Output Kinetics ( kon​,koff​ )Kinetics ( kon​,koff​ )Thermodynamics ( ΔH,ΔS )

Mechanistic Insights & Expert Verdict

When analyzing the binding of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid derivatives to AKR1B1, SPR is the undisputed gold standard for kinetic screening.

The mechanism of inhibition relies on the ligand forcing open a transient specificity pocket[3]. This induced-fit mechanism happens rapidly. Because SPR utilizes a continuous microfluidic flow system, it constantly replenishes the analyte at the sensor surface, effectively eliminating the mass transport limitations that plague BLI when measuring such fast association rates ( >106 M−1s−1 ). In BLI, the orbital shaking cannot overcome the unstirred water layer fast enough, leading to an artificially blunted kon​ curve and a slightly skewed KD​ .

However, SPR cannot tell you why the molecule binds so tightly. This is where ITC becomes an invaluable orthogonal tool. The ITC data (Table 1) reveals a massive negative enthalpy ( ΔH=−12.5 kcal/mol) and an unfavorable entropy penalty ( −TΔS=+1.2 kcal/mol). This perfectly corroborates structural findings: the opening of the transient pocket is heavily enthalpy-driven due to the formation of new hydrogen bonds and optimal van der Waals contacts between the halogenated benzyl ring of the inhibitor and the newly exposed hydrophobic residues of AKR1B1[3].

Final Recommendation: Use SPR for primary kinetic screening and Structure-Kinetic Relationship (SKR) optimization to select compounds with the longest target residence time (slowest koff​ ). Use ITC on your top 3 lead candidates to confirm the thermodynamic signature of the pocket-opening mechanism.

References

  • Price for Opening the Transient Specificity Pocket in Human Aldose Reductase upon Ligand Binding: Structural, Thermodynamic, Kinetic, and Computational Analysis. RCSB Protein Data Bank (PDB ID: 4YS1). Available at: [Link]

  • Old Target with New Vision: In Search of New Therapeutics for Diabetic Retinopathy by Selective Modulation of Aldose Reductase. MDPI. Available at:[Link]

  • Zenarestat - Compound Summary and Properties. Wikipedia. Available at: [Link]

  • Aldose Reductase Inhibition by AS-3201 in Sural Nerve From Patients With Diabetic Sensorimotor Polyneuropathy. Diabetes Journals. Available at:[Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity and Selectivity Profiling of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold and the Imperative of Selectivity

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anticonvulsant, and antimicrobial effects.[1][2][3][4][5] Derivatives of quinazoline have been successfully developed as inhibitors of key cellular targets such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinases and Dihydrofolate Reductase (DHFR).[2][3] The compound of interest, (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid, belongs to the quinazolinone class, which is known for its diverse biological potential, including the ability to inhibit tubulin polymerization and induce cell cycle arrest.[5]

However, the very features that make this scaffold so versatile—its ability to interact with nucleotide-binding sites and other conserved protein domains—also create a significant challenge: the potential for off-target interactions.[6] Polypharmacology, or the ability of a compound to interact with multiple targets, can be a double-edged sword. While it can sometimes lead to beneficial synergistic effects, unintended off-target binding is a primary cause of toxicity and adverse drug reactions, often leading to late-stage clinical trial failures.[7][8]

Therefore, a rigorous and multi-tiered approach to cross-reactivity and selectivity profiling is not merely a supplementary exercise but a cornerstone of the preclinical development of any compound based on this scaffold. This guide provides a comprehensive framework for characterizing the target landscape of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid, moving from broad-based in vitro screens to definitive target engagement validation in a cellular context. We will explore the causality behind experimental choices, provide detailed protocols for key methodologies, and present a logical workflow for interpreting the resulting data.

A Tiered Strategy for Comprehensive Selectivity Profiling

A robust profiling strategy begins with a wide net to identify all potential interactions and progressively narrows the focus to confirm and characterize the most physiologically relevant ones. This tiered approach ensures that resources are used efficiently while maximizing the depth and reliability of the data generated.

G A Tier 1: Broad In Vitro Screening (Global Target Landscape) B Biochemical Kinase Panels (e.g., >400 kinases) Determines IC50 / Kd A->B Initial Hits C Differential Scanning Fluorimetry (DSF) (Thermal Shift Assay) Determines ΔTm A->C Initial Hits D Tier 2: Proteome-Wide Cellular Target Engagement (Physiological Confirmation) B->D Prioritize Hits for Cellular Validation C->D Orthogonal Validation E Chemical Proteomics (Kinobeads) (Affinity Pulldown from Lysate) Identifies direct binders D->E Confirm Targets F Cellular Thermal Shift Assay (CETSA) (Target Engagement in Intact Cells) Confirms intracellular binding D->F Confirm Targets G Tier 3: Functional & Phenotypic Validation (Downstream Consequences) E->G Validate Functional Impact F->G Link Binding to Function J Data Integration & Candidate Validation F->J H Pathway Analysis (Western Blot) (Phosphorylation of Substrates) G->H Assess Consequences I Phenotypic Correlation (Cell panel screening) G->I Assess Consequences H->J I->J

Caption: A tiered workflow for selectivity profiling.

Tier 1: Casting a Wide Net with In Vitro Screening

The initial goal is to rapidly and cost-effectively survey a large number of potential targets, primarily protein kinases, due to their structural conservation and frequent interaction with quinazoline-based molecules.[9]

Large-Scale Biochemical Kinase Panels

The most direct way to assess kinase cross-reactivity is to screen the compound against a large panel of purified kinases. Commercial services offer panels covering a significant portion of the human kinome.[10]

  • Why this is a crucial first step: This approach provides quantitative measures of potency (IC₅₀ for activity or K_d for binding) against hundreds of kinases in parallel, offering a panoramic view of the compound's interaction landscape.[11] It helps identify not only the primary target(s) but also potent off-targets that require further investigation.[6]

  • Experimental Choice - Activity vs. Binding:

    • Activity Assays (IC₅₀): Measure the inhibition of a kinase's catalytic activity. These are often radiometric assays, considered the "gold standard," or fluorescence/luminescence-based.[6][12] They directly assess functional inhibition.

    • Binding Assays (K_d): Measure the direct binding affinity of the compound to the kinase, often in the absence of ATP. This can identify non-catalytic binders or inhibitors with different mechanisms.

Table 1: Hypothetical Kinase Profiling Data for (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

Kinase Target% Inhibition @ 1 µMIC₅₀ (nM)Kinase FamilyComments
EGFR 98% 15 Tyrosine Kinase Potent primary target candidate.
VEGFR295%45Tyrosine KinaseHigh potency off-target.
SRC85%150Tyrosine KinaseModerate off-target activity.
CDK240%> 1,000CMGCWeak interaction.
ROCK115%> 10,000AGCNegligible interaction.
... (400+ other kinases)<10%> 10,000VariousGenerally clean profile.
Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, is a rapid, cost-effective, and high-throughput biophysical method to screen for ligand binding.[13]

  • Causality behind the method: The principle is that the binding of a ligand, such as our test compound, to a protein increases its thermal stability.[6] This stabilization results in a higher melting temperature (T_m), which can be detected by monitoring the fluorescence of a dye that binds to unfolded proteins.[13]

  • Why it's a valuable orthogonal screen: DSF is independent of enzyme activity and does not require knowledge of the substrate.[13] It provides a fast way to validate hits from biochemical screens and can identify interactions with non-enzyme proteins. A significant correlation has been shown between DSF data and other binding or activity assays.[6]

Tier 2: Confirming Target Engagement in a Cellular Milieu

In vitro assays with purified proteins are a vital starting point, but they do not replicate the complex environment inside a cell. Cellular ATP concentrations, the presence of scaffolding proteins, and the need for the compound to cross the cell membrane can all dramatically alter a compound's target engagement profile.[9][14] Tier 2 methodologies address this by measuring drug-target interactions directly within cells or cell lysates.

Chemical Proteomics: The Kinobeads Approach

Kinobeads technology is a powerful chemical proteomics tool for identifying the cellular targets of kinase inhibitors.[9]

  • How it works: The method utilizes beads coated with a mixture of broadly selective, immobilized kinase inhibitors. When a cell lysate is passed over these beads, a large fraction of the cellular kinome is captured.[15] The experiment is performed in a competitive format: the lysate is pre-incubated with our soluble test compound, which competes with the beads for binding to its specific targets. The proteins that remain bound to the beads are then identified and quantified by mass spectrometry.[7][9] A dose-dependent reduction in a protein's signal indicates it is a target of the test compound.[9]

G cluster_0 Control (Vehicle Only) cluster_1 Experiment (+ Test Compound) K1_C Kinase A K2_C Kinase B (Target) K3_C Kinase C Bead_C Kinobead Bead_C->K1_C Binds many kinases Bead_C->K2_C Binds many kinases Bead_C->K3_C Binds many kinases K1_E Kinase A K2_E Kinase B (Target) K3_E Kinase C Compound Test Compound Compound->K2_E Competes for binding Bead_E Kinobead Bead_E->K1_E Binds remaining kinases Bead_E->K3_E Binds remaining kinases Result Result: Mass Spectrometry shows reduced signal for Kinase B Bead_E->Result

Caption: Principle of the Kinobeads competitive binding assay.

  • Why it's essential: This method provides an unbiased profile of direct binding partners in a near-native context (cell lysate), helping to confirm in vitro hits and discover novel, unexpected off-targets, which can sometimes explain clinical side effects.[7][14]

Cellular Thermal Shift Assay (CETSA)

CETSA is the definitive method for confirming that a compound engages its target inside intact, living cells.[16][17]

  • The underlying principle: Like DSF, CETSA is based on ligand-induced thermal stabilization.[18] When intact cells are treated with a compound and then heated, the target protein, if bound to the compound, will be more resistant to heat-induced unfolding and aggregation.[17] After heating and cell lysis, the amount of soluble target protein remaining is quantified, typically by Western blot or mass spectrometry.[18][19] A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[18]

G CETSA Workflow Principle cluster_control Vehicle Control cluster_compound Compound Treated Start Treat Intact Cells (Vehicle vs. Compound) Heat Heat Challenge (Temperature Gradient) Start->Heat Lysis Cell Lysis & Centrifugation (Separate soluble/aggregated protein) Heat->Lysis Control_Unbound Unbound Target Protein (Less Stable) Lysis->Control_Unbound Compound_Bound Bound Target Protein (More Stable) Lysis->Compound_Bound Control_Agg Aggregated Protein (Precipitates) Control_Unbound->Control_Agg Denatures Control_Sol Low Soluble Protein Analysis Analysis (e.g., Western Blot) Quantify Soluble Target Protein Control_Sol->Analysis Compound_Sol High Soluble Protein Compound_Bound->Compound_Sol Remains Soluble Compound_Sol->Analysis

Caption: Workflow illustrating the principle of CETSA.

  • Why it's the gold standard for target validation: CETSA accounts for cell permeability, efflux pumps, and intracellular metabolism—factors that are absent in biochemical or lysate-based assays.[18] A positive CETSA result provides the highest level of confidence that the compound reaches and binds to its intended target in a physiologically relevant environment.[19]

Tier 3: Assessing Functional Consequences

Confirming target binding is critical, but understanding the downstream functional impact of that binding is the ultimate goal. Tier 3 experiments aim to connect target engagement with a cellular phenotype.

  • Pathway Modulation: If (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid is confirmed to bind EGFR via CETSA, the next logical step is to assess the phosphorylation status of downstream effectors like AKT and ERK using Western blotting. A dose-dependent decrease in p-AKT and p-ERK following compound treatment would functionally validate the inhibitory action.

  • Phenotypic Screening: The compound's anti-proliferative activity (IC₅₀) can be measured across a panel of cancer cell lines with varying expression levels or mutation statuses of the identified targets. A strong correlation between sensitivity to the compound and, for example, high EGFR expression would provide powerful evidence for an on-target anti-cancer effect.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot

Objective: To confirm intracellular target engagement of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid with a candidate protein (e.g., EGFR) in intact cells.

Materials:

  • Cell line expressing the target of interest (e.g., A431 for EGFR).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid, dissolved in DMSO.

  • Phosphate-Buffered Saline (PBS).

  • Lysis buffer with protease and phosphatase inhibitors.

  • Equipment: PCR thermocycler, centrifuges, Western blot apparatus.

  • Antibodies: Primary antibody against the target protein, HRP-conjugated secondary antibody.

Procedure:

  • Cell Culture: Plate cells and grow to ~80-90% confluency.

  • Compound Treatment: Treat cells with the desired concentration of the test compound or vehicle (DMSO) for 1-2 hours in the incubator.[19]

  • Harvesting: Detach and wash cells with PBS, then resuspend in PBS to a specific cell density.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermocycler and heat across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[16][20]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[20]

  • Sample Preparation: Collect the supernatant (soluble fraction) and determine protein concentration. Normalize all samples to the same protein concentration.[19]

  • Western Blotting: Denature samples in Laemmli buffer, separate by SDS-PAGE, and transfer to a PVDF membrane. Probe with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.[19][20]

  • Detection & Analysis: Detect the signal using an ECL substrate. Quantify band intensities. Plot the percentage of soluble protein remaining at each temperature for both vehicle and compound-treated samples to generate melting curves and determine the thermal shift.

Protocol 2: Kinobeads Competition Binding Assay

Objective: To identify the direct binding partners of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid from a cell lysate proteome.

Materials:

  • Cell line of interest, cultured and harvested.

  • Lysis buffer appropriate for maintaining native protein conformations.

  • (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid, dissolved in DMSO.

  • Kinobeads affinity matrix.

  • Washing and elution buffers.

  • Equipment for proteomics sample preparation and LC-MS/MS analysis.

Procedure:

  • Lysate Preparation: Prepare a native cell lysate from a large cell pellet and clarify by high-speed centrifugation. Determine protein concentration.

  • Competitive Incubation: Aliquot the lysate. To each aliquot, add the test compound at increasing concentrations (e.g., 0.1 µM to 50 µM) or vehicle (DMSO). Incubate for 45-60 minutes to allow the compound to bind to its targets.[9]

  • Kinobeads Enrichment: Add the Kinobeads slurry to each lysate and incubate to allow unbound kinases to bind to the beads.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads.

  • Proteomics Sample Prep: Reduce, alkylate, and digest the eluted proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by quantitative mass spectrometry.[7]

  • Data Analysis: Identify and quantify the proteins in each sample. For each protein, plot its signal intensity against the concentration of the test compound. Fit the data to a dose-response curve to determine the EC₅₀, which represents the concentration of the compound required to displace 50% of the protein from the beads.[7]

Conclusion

The development of a promising molecule like (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid requires a deep and unbiased understanding of its molecular interactions. A superficial analysis that focuses only on a presumed primary target is insufficient and carries a high risk of failure in later development stages. By employing a multi-tiered strategy—beginning with broad in vitro panels, progressing to proteome-wide cellular target engagement assays like Kinobeads and CETSA, and culminating in functional validation—researchers can build a comprehensive selectivity profile. This rigorous, evidence-based approach is indispensable for validating the mechanism of action, predicting potential toxicities, and ultimately building a robust data package to support the advancement of new, selective, and effective therapeutics.

References

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. Available at: [Link]

  • Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. Available at: [Link]

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology (Clifton, N.J.), 795, 109–118. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science signaling, 3(149), mr2. Available at: [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Available at: [Link]

  • Kim, D. H., & Sim, T. (2010). Chemical kinomics: a powerful strategy for target deconvolution. BMB reports, 43(11), 711–719. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available at: [Link]

  • Pushing the boundaries of affinity-based target deconvolution: Promiscuous immobilization of nature-made molecules and proteome-wide medicinal chemistry. mediaTUM. Available at: [Link]

  • Chemical kinomics: a powerful strategy for target deconvolution. PubMed. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. ScienceDirect. Available at: [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]

  • The target landscape of clinical kinase drugs. National Center for Biotechnology Information. Available at: [Link]

  • Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. MDPI. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. National Center for Biotechnology Information. Available at: [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. National Center for Biotechnology Information. Available at: [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, in vivo and in silico anticonvulsant activity studies of new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide. PubMed. Available at: [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. R Discovery. Available at: [Link]

  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I. PubMed. Available at: [Link]

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Safety Operating Guide

(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of active pharmaceutical ingredients (APIs) and synthetic intermediates is just as critical as the experimental workflows they enable.

(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid (often referred to by its synonym, 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid) is a highly valuable quinazolinedione derivative frequently utilized in drug discovery, particularly in the synthesis of novel aldose reductase inhibitors for diabetic complications[1]. However, its structural properties—specifically the carboxylic acid moiety combined with the nitrogen-rich heterocyclic core—present specific irritation and environmental hazards that require stringent operational and disposal protocols[2].

This guide provides a self-validating, step-by-step operational framework for the safe handling, emergency spill recovery, and RCRA-compliant disposal of this compound.

Chemical Profiling & Hazard Causality

Before designing a disposal plan, we must understand the physicochemical nature of the material. The compound is a weak organic acid that presents as a stable, high-melting-point powder. Its primary hazards are acute irritation to biological membranes.

Table 1: Chemical Identity & Hazard Profile

Property / Identifier Data
Chemical Name (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid
CAS Number 4802-88-4[2]
Molecular Formula C₁₀H₈N₂O₄[3]
Melting Point 295 - 297 °C[2]
GHS Signal Word Warning[2]

| Hazard Statements | H315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation[2] |

Causality Insight: The H335 (respiratory irritation) classification is the most critical operational hazard. Because the compound is a finely milled powder, any kinetic energy (such as rapid pouring or sweeping) can aerosolize the micro-particles, leading to direct inhalation exposure.

Operational Safety & Handling Protocol

To mitigate the risks identified above, baseline engineering controls and Personal Protective Equipment (PPE) must be established before the chemical container is ever opened.

Table 2: Required Personal Protective Equipment (PPE)

Protection Zone Required Equipment Operational Causality
Respiratory / Environmental Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood Maintains negative pressure to capture aerosolized H335 particulates before they reach the operator's breathing zone.
Hand Protection Double-layered Nitrile Gloves (min 0.11 mm thickness) Prevents H315 skin irritation. Double-gloving allows for immediate shedding of the outer layer if contaminated during weighing.

| Eye Protection | Chemical Splash Goggles | Prevents H319 severe eye irritation from accidental powder transfer via contaminated hands. |

Waste Segregation & Disposal Workflows

Under the EPA's Resource Conservation and Recovery Act (RCRA), laboratories maintain "cradle-to-grave" liability for hazardous waste[4]. This means your responsibility for (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid does not end when it leaves your lab; it ends only upon final destruction at a permitted Treatment, Storage, and Disposal Facility (TSDF)[4].

Below is the logical decision matrix for segregating the waste streams generated by workflows involving this compound.

WasteDisposal Start Waste Generation: (2,4-dioxo-3,4-dihydroquinazolin -1(2H)-yl)acetic acid Solid Solid Waste (Powder, Contaminated PPE) Start->Solid Liquid Liquid Waste (Reaction Mixtures, Washings) Start->Liquid Package Package in Compatible HDPE Containers Solid->Package Aqueous Aqueous Solutions (Acidic profile) Liquid->Aqueous Organic Organic Solvents (e.g., DMSO, DMF, MeOH) Liquid->Organic Neutralize Neutralization Protocol Adjust to pH 6-8 Aqueous->Neutralize Organic->Package Neutralize->Package Incineration High-Temperature Incineration (EPA-Approved TSDF) Package->Incineration RCRA Manifest

Decision tree for the segregation and RCRA-compliant disposal of quinazolinedione acetic acid waste.

Methodology A: Aqueous Waste Neutralization & Packaging

Causality: Because this compound contains a free carboxylic acid, aqueous washings may exhibit a low pH. Discharging highly acidic waste into a general collection carboy can trigger dangerous exothermic reactions with incompatible chemicals or violate RCRA corrosivity limits (pH ≤ 2.0)[4].

  • Initial Assessment: Measure the pH of the aqueous waste stream using a calibrated pH meter or universal indicator paper.

  • Neutralization: Slowly add a weak base (e.g., 1M Sodium Bicarbonate, NaHCO₃) dropwise while stirring continuously.

    • Self-Validation Step: Observe the cessation of CO₂ evolution (bubbling). This physical cue serves as an initial indicator that the acid has been neutralized.

  • Verification: Confirm the final pH is stable between 6.0 and 8.0.

  • Containment: Transfer the neutralized solution into a secondary-contained, High-Density Polyethylene (HDPE) carboy. Critical: Do not fill beyond 90% capacity. Leaving headspace accommodates potential vapor expansion and prevents pressure-induced ruptures[5].

  • Labeling: Affix a hazardous waste label immediately. List all constituents (e.g., "Water 95%, Sodium (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate 5%") and date the container[4].

Methodology B: Solid Waste Packaging
  • Consolidation: Collect all unused powder, contaminated weigh boats, and primary gloves.

  • Containment: Place items into a puncture-resistant, transparent hazardous waste bag.

  • Secondary Packaging: Seal the bag and place it into a rigid, leak-proof hazardous waste bin designated for "Non-Halogenated Organic Solids."

  • Segregation: Ensure this bin is stored away from strong oxidizers or strong bases, as the organic acid can react adversely over time[6].

Emergency Spill Response: Solid Powder

Causality: Sweeping a dry powder spill with a brush will aerosolize the API, bypassing standard benchtop ventilation and leading to immediate inhalation exposure[6]. You must control the kinetic energy of the particles.

  • Isolate the Area: Immediately restrict access to the spill zone. Ensure the laboratory's negative pressure HVAC is functioning properly.

  • Don Appropriate PPE: Upgrade to a fit-tested N95 or P100 particulate respirator, double nitrile gloves, and chemical splash goggles[6].

  • Wetting the Powder: Gently mist the spilled powder with a compatible inert solvent (e.g., a 10% ethanol/water mixture) to suppress dust formation and weigh down the particles.

  • Collection: Use a disposable anti-static scoop or damp absorbent pads to gently lift the wetted material. Place the recovered material directly into a sealable hazardous waste bag.

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution to neutralize any residual acid, followed by a deionized water rinse.

  • Disposal: Treat all cleanup materials (pads, scoops, outer gloves) as acutely contaminated solid hazardous waste and log them into the laboratory's RCRA inventory[4].

References

  • 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid — Chemical Substance Information. NextSDS. Available at: [Link]

  • FR74366, a novel aldose reductase inhibitor. The duration of inhibitory effects of FR74366 on sorbitol accumulation in various tissues of diabetic rats. ResearchGate. Available at:[Link]

  • Management of Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. Available at:[Link]

  • Unwanted Laboratory Materials & Other Environmental Waste Disposal. Risk Management and Safety, BYU. Available at: [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. USWOnline. Available at: [Link]

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×

Retrosynthesis Analysis

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(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.